B1580123 GLYCINE (15N)

GLYCINE (15N)

Cat. No.: B1580123
M. Wt: 76.06
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCINE (15N) is a useful research compound. Molecular weight is 76.06. The purity is usually 98%.
BenchChem offers high-quality GLYCINE (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

76.06

Purity

98%

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to ¹⁵N Glycine Chemical Shift Values in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Significance of Glycine in NMR Studies

Glycine, the simplest of all amino acids, holds a unique position in the world of Nuclear Magnetic Resonance (NMR) spectroscopy. Lacking a chiral alpha-carbon, its structural simplicity provides a crucial baseline for understanding the more complex spectra of other amino acids. For researchers, scientists, and drug development professionals, the ¹⁵N chemical shift of glycine is not merely a data point; it is a highly sensitive probe of the local chemical and structural environment.

This guide provides an in-depth exploration of the factors governing the ¹⁵N chemical shift of glycine. Moving beyond a simple list of values, we will delve into the causality behind experimental observations, offering field-proven insights into how pH, physical state, temperature, and molecular interactions modulate this fundamental NMR parameter. Understanding these principles is paramount for accurately interpreting NMR spectra in contexts ranging from fundamental biochemical studies to the high-stakes arena of drug discovery.

The Foundational Determinant: pH and the Ionic States of Glycine

The most dramatic influence on the ¹⁵N chemical shift of glycine in aqueous solution is pH. The amine (-NH₂) and carboxylic acid (-COOH) groups of glycine are ionizable, with pKa values of approximately 2.34 and 9.60, respectively. This results in three distinct ionic species existing in equilibrium, each with a unique electronic distribution and, consequently, a distinct ¹⁵N NMR signature.

  • Cationic Form (+H₃N-CH₂-COOH): Prevalent at low pH (pH < 2.3), both the amine and carboxyl groups are protonated.

  • Zwitterionic Form (+H₃N-CH₂-COO⁻): Dominant between pH ~3 and ~9, the amine group is protonated, and the carboxyl group is deprotonated. This is the predominant form of glycine in the solid state and at physiological pH.

  • Anionic Form (H₂N-CH₂-COO⁻): Prevalent at high pH (pH > 9.6), the amine group is deprotonated.

The protonation state directly impacts the shielding of the ¹⁵N nucleus. Deprotonation of the nearby carboxylic acid group (from cation to zwitterion) causes a downfield shift (deshielding) of the ¹⁵N resonance. A more significant upfield shift (increased shielding) is observed upon deprotonation of the ammonium group itself (from zwitterion to anion). This predictable relationship allows for the precise determination of pKa values and the characterization of the local electrostatic environment.[1][2]

The relationship between pH and the ionic states of glycine can be visualized as a dynamic equilibrium:

G Cation Cationic +H₃N-CH₂-COOH Zwitterion Zwitterionic +H₃N-CH₂-COO⁻ Cation->Zwitterion +OH⁻ -H₂O (pKa₁ ≈ 2.3) Zwitterion->Cation +H⁺ Anion Anionic H₂N-CH₂-COO⁻ Zwitterion->Anion +OH⁻ -H₂O (pKa₂ ≈ 9.6) Anion->Zwitterion +H⁺ G cluster_prep 1. Sample Preparation cluster_nmr 2. NMR Data Acquisition cluster_proc 3. Data Processing & Analysis Prep1 Dissolve ¹⁵N-labeled Glycine in D₂O-based buffer Prep2 Adjust pH to desired value using dilute HCl/NaOH Prep1->Prep2 Prep3 Add internal reference (e.g., DSS) Prep2->Prep3 Prep4 Transfer to NMR tube Prep3->Prep4 NMR1 Insert sample into spectrometer Lock and Shim Prep4->NMR1 NMR2 Tune and match ¹H and ¹⁵N channels NMR1->NMR2 NMR3 Acquire 2D ¹H-¹⁵N HSQC spectrum NMR2->NMR3 Proc1 Apply Fourier Transform and phase correction NMR3->Proc1 Proc2 Reference spectrum using DSS (¹H) and established protocol (¹⁵N) Proc1->Proc2 Proc3 Identify Glycine cross-peak and extract ¹⁵N chemical shift Proc2->Proc3

Caption: Workflow for solution-state ¹⁵N chemical shift determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve ¹⁵N-labeled glycine (or a glycine-containing peptide/protein) in a suitable buffer, typically 90% H₂O/10% D₂O or 99.9% D₂O. The D₂O provides the lock signal for the spectrometer.

    • Adjust the pH meticulously to the desired value using small aliquots of dilute HCl or NaOH.

    • For accurate referencing, include an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

    • Transfer the final solution (typically 500-600 µL) into a high-quality NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal from D₂O and perform shimming to optimize the magnetic field homogeneity.

    • Load a standard 2D ¹H-¹⁵N HSQC pulse sequence.

    • Tune and match the probe for the ¹H and ¹⁵N frequencies.

    • Set appropriate spectral widths for both dimensions and acquire the data.

  • Data Processing and Referencing:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

    • Reference the ¹H dimension to the DSS signal at 0.00 ppm.

    • Reference the ¹⁵N dimension indirectly using the recommended gyromagnetic ratios, following IUPAC guidelines. [3][4] * Identify the cross-peak corresponding to the glycine N-H correlation and extract the ¹⁵N chemical shift value from the y-axis.

Protocol for Solid-State ¹⁵N Chemical Shift Determination

For solid samples, the ¹⁵N CP/MAS experiment is the method of choice. It overcomes low natural abundance sensitivity and line broadening from chemical shift anisotropy and dipolar couplings. [5]

G cluster_prep 1. Sample Preparation cluster_nmr 2. NMR Data Acquisition cluster_proc 3. Data Processing & Analysis Prep1 Grind crystalline ¹⁵N-Glycine to a fine powder Prep2 Mix with an external reference (e.g., ¹⁵NH₄Cl) if needed Prep1->Prep2 Prep3 Pack sample tightly into a MAS rotor Prep2->Prep3 NMR1 Insert rotor into ssNMR probe Prep3->NMR1 NMR2 Set Magic Angle and Spin Rate (e.g., 5-15 kHz) NMR1->NMR2 NMR3 Set up CP conditions (Hartmann-Hahn match) NMR2->NMR3 NMR4 Acquire ¹⁵N CP/MAS spectrum NMR3->NMR4 Proc1 Apply Fourier Transform and phase correction NMR4->Proc1 Proc2 Reference spectrum to external standard (e.g., ¹⁵NH₄Cl at 39.3 ppm) Proc1->Proc2 Proc3 Identify Glycine peak and determine chemical shift Proc2->Proc3

Caption: Workflow for solid-state ¹⁵N chemical shift determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Use crystalline or powdered ¹⁵N-labeled glycine. Grinding the sample can improve spectral quality.

    • Pack the sample into a zirconia rotor of the appropriate size (e.g., 1.3 mm, 3.2 mm, 4 mm). Ensure the packing is uniform and tight to maintain spinning stability.

    • For referencing, a secondary standard like powdered ¹⁵NH₄Cl can be used. [6][7]It can be run in a separate rotor or, for less precise measurements, co-packed with the sample.

  • Spectrometer Setup and Data Acquisition:

    • Insert the rotor into the solid-state NMR probe.

    • Carefully set the magic angle (54.74°) to minimize anisotropic broadening. This is often optimized by observing the signal from a standard like KBr.

    • Set the desired MAS spinning speed.

    • Load a standard ¹⁵N CP/MAS pulse sequence.

    • Calibrate the ¹H 90° pulse and then optimize the cross-polarization step by setting the Hartmann-Hahn matching condition.

    • Acquire the ¹⁵N spectrum with high-power ¹H decoupling.

  • Data Processing and Referencing:

    • Process the 1D spectrum with Fourier transformation and phasing.

    • Reference the spectrum. If solid ¹⁵NH₄Cl was used as an external standard, its peak can be set to 39.3 ppm (relative to liquid NH₃). [6][7]The glycine resonance can then be determined relative to this peak.

    • The isotropic chemical shift corresponds to the center of the main resonance peak.

Applications in Drug Development

The sensitivity of the ¹⁵N chemical shift to its environment makes it an invaluable tool in drug discovery. The primary application involves monitoring changes in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein upon the addition of a small molecule ligand or drug candidate. [8][9]

  • Hit Identification and Validation: When a ligand binds to a protein, it perturbs the chemical environment of nearby amino acid residues. This perturbation causes a shift in the position of their corresponding peaks in the HSQC spectrum, an effect known as a chemical shift perturbation (CSP). Observing these shifts is a direct and unambiguous confirmation of binding. [8][10]* Binding Site Mapping: If the resonances of the protein have been assigned to specific amino acids, the residues exhibiting the largest CSPs can be mapped onto the protein's structure. This provides crucial information about the ligand's binding site and mechanism of action. [8]* Fragment-Based Drug Design (FBDD): NMR is a premier screening technique in FBDD. Because glycine residues are often located in flexible loops or at protein-protein interfaces, their ¹⁵N chemical shifts can be excellent reporters of the binding of low-affinity fragments, which are the starting points for building more potent drugs.

Conclusion: A Versatile Probe for Molecular Insight

The ¹⁵N chemical shift of glycine is far more than a simple spectroscopic parameter. It is a dynamic and information-rich probe that provides profound insights into the molecular world. For researchers in academia and industry, a thorough understanding of how factors like pH, physical state, and intermolecular interactions influence this value is essential for robust experimental design and accurate data interpretation. From defining the fundamental properties of amino acids in solution to mapping the binding of next-generation therapeutics, the principles outlined in this guide empower scientists to leverage the full potential of ¹⁵N NMR spectroscopy.

References

  • Taylor, R.E., & Dybowski, C. (2008). Variable temperature NMR characterization of α-glycine. Journal of Molecular Structure, 889(1-3), 376-382. [Link]

  • Bertani, P., Raya, J., & Bechinger, B. (2014). 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61-62, 15-18. [Link]

  • Llinas, M., & Klein, M. P. (1976). pH Dependence of the 15N and 17O Nuclear Magnetic Resonance Chemical Shifts of Glycylglycine. Journal of the Chemical Society, Chemical Communications, (1), 4-5. [Link]

  • Kay, L.E., Ikura, M., & Bax, A. (1991). Multidimensional NMR Methods for Protein Structure Determination. Methods in Enzymology, 205, 291-314. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • Asakawa, N., Kuroki, S., Kurosu, H., Ando, I., Shoji, A., & Ozaki, T. (1991). Hydrogen bond length and 15N NMR chemical shift of the glycine residue of some oligopeptides in the solid state. Journal of Molecular Structure, 243, 357-367. [Link]

  • Taylor, R.E., & Dybowski, C. (2004). C-13 CP/MAS: Application to glycine. eScholarship, University of California. [Link]

  • Bruker. (2005). Acceptance Solid State NMR Test Procedure for Avance NMR Systems. Bruker BioSpin. [Link]

  • Smernik, R. J., & Baldock, J. A. (2009). Does Solid-state 15 N NMR Spectroscopy Detect all Soil Organic Nitrogen?. ResearchGate. [Link]

  • Bertani, P., Raya, J., & Bechinger, B. (2014). 15N chemical shift referencing in solid state NMR. ResearchGate. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. [Link]

  • van der Veken, B. J. (2018). Glycine as a 13C CPMAS Setup Sample. University of Ottawa NMR Facility Blog. [Link]

  • Steffen, S. (n.d.). 15N chemical shifts. Steffen's Chemistry Pages. [Link]

  • Sahakyan, A. A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230728. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. PubMed. [Link]

  • Ciulla, M., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4791. [Link]

  • Hsieh, Y. T., & Ang, S. H. (2021). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules, 26(11), 3169. [Link]

  • Jofre, F., Anderson, M. E., & Markley, J. L. (n.d.). Glycine at BMRB (Entry bmse000977). Biological Magnetic Resonance Bank. [Link]

  • Nmr-Bio. (2024). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. NMR-Bio. [Link]

  • Kojetin, D. J., et al. (2015). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 62(4), 349-359. [Link]

  • Azolifesciences.com. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • Wishart, D. S., & Sykes, B. D. (1994). The 13C chemical-shift index: a simple method for the identification of protein secondary structure using 13C chemical-shift data. Journal of Biomolecular NMR, 4(2), 171-180. [Link]

  • CCPN. (n.d.). BMRB Import. CCPN. [Link]

  • Taylor, R.E., & Dybowski, C. (2008). 1H NMR spectra of α-glycine as a function of sample rotation speed. ResearchGate. [Link]

Sources

difference between 14N and 15N glycine in biological systems

Technical Guide: N vs. N Glycine in Biological Systems

Executive Summary

In biological research, the distinction between nitrogen-14 (




This guide dissects the physical, spectral, and metabolic differences between these isotopologues, providing actionable protocols for leveraging

Fundamental Physical Differences

The utility of

Nuclear Properties Comparison[1][2][3][4]
Property

N (Natural Abundance)

N (Enriched Isotope)
Impact on Research
Natural Abundance 99.636%0.364%

N requires enrichment for detection.
Nuclear Spin (

)
1 (Integer)1/2 (Fractional)Spin 1/2 allows sharp NMR signals; Spin 1 causes broadening.
Quadrupole Moment Yes (

)
No (

)
Quadrupolar relaxation in

N destroys signal coherence.
Gyromagnetic Ratio (

)


Negative

in

N affects NOE enhancement signs.
Relative Sensitivity 0.001 (vs

H)
0.0000038 (vs

H)

N is inherently insensitive; requires INEPT transfer.
The Quadrupole Problem

The critical differentiator is the Electric Quadrupole Moment .

  • 
    N (Spin 1):  The non-spherical charge distribution interacts with electric field gradients in the molecule. This leads to extremely efficient (fast) relaxation. In NMR, fast relaxation (
    
    
    ) equals broad linewidths (
    
    
    ), often broadening the signal into the baseline.
  • 
    N (Spin 1/2):  Lacks a quadrupole moment. Relaxation is driven by dipole-dipole interactions (mostly with the attached proton) and Chemical Shift Anisotropy (CSA). This results in sharp, long-lived signals essential for multidimensional NMR (HSQC/TROSY).
    

Application I: High-Resolution NMR Spectroscopy

In structural biology,

The HSQC Fingerprint

The standard experiment is the


H-

N HSQC
  • Mechanism: Magnetization is transferred from

    
    H 
    
    
    
    
    N (via
    
    
    Hz)
    
    
    Evolution (
    
    
    )
    
    
    Back to
    
    
    H for detection.
  • Glycine Signature: In an HSQC spectrum, Glycine residues typically appear in a distinct region at the top of the spectrum (Nitrogen shift: 100–113 ppm), separated from the bulk amide region (115–130 ppm). This makes

    
    N-Glycine an excellent probe for monitoring unfolded states or flexible loops.
    
Diagram: N-Glycine NMR Workflow

NMR_Workflowcluster_analysisAnalysisStartTarget ProteinDNA SequenceVectorExpression Vector(e.g., pET-28a)Start->VectorCultureBacterial Culture(E. coli BL21)Vector->CultureInductionIPTG Induction(Protein Expression)Culture->InductionMediaM9 Minimal Media+ 15N-NH4Cl or+ 15N-GlycineMedia->Culture Isotope LabelingPurificationPurification(Ni-NTA / SEC)Induction->PurificationNMRNMR Spectrometer(600-900 MHz)Purification->NMRHSQC2D 1H-15N HSQCSpectrumNMR->HSQC Data Acquisition

Figure 1: Workflow for generating


Protocol: Selective N-Glycine Labeling

To exclusively observe Glycine residues in a large protein:

  • Strain Selection: Use a Glycine auxotroph (e.g., E. coli strain DL39).

  • Media Prep: Prepare M9 minimal media containing unlabeled amino acids (minus Glycine).

  • Supplementation: Add

    
    N-Glycine (typically 50–100 mg/L) 1 hour prior to induction.
    
  • Induction: Induce with IPTG.

  • Result: Only Glycine residues will possess the

    
    N nucleus active in the HSQC experiment; all other amides (
    
    
    N) will be silent.

Application II: Metabolic Flux Analysis (MFA)

In drug development, particularly oncology, tracing nitrogen metabolism is crucial.[2] Cancer cells often upregulate serine/glycine one-carbon metabolism to fuel nucleotide synthesis.

Tracing Pathways

When

  • Purine Synthesis: Glycine provides the N7 atom of the purine ring.

  • Heme Synthesis: Glycine condenses with succinyl-CoA to form

    
    -aminolevulinic acid (ALA).
    
  • Glutathione: Glycine is the C-terminal amino acid of this crucial antioxidant.

Diagram: Glycine Nitrogen Flow

Metabolic_Fluxcluster_legendLegendGly15N-Glycine(Input)HemeHeme(Porphyrins)Gly->Heme +Succinyl-CoAGSHGlutathione(GSH)Gly->GSH +Glu-CysPurinePurines(Adenine/Guanine)Gly->Purine N7 PositionSHMTSHMT(Enzyme)Gly->SHMTSerSerineDNADNA/RNAPurine->DNASHMT->Ser +C1 UnitSynBiosynthesisL1TracerL2Product

Figure 2: Metabolic fate of the

Mass Spectrometry Detection

In MS analysis, natural Glycine appears at



Fractional Enrichment

Kinetic Isotope Effects (KIE)

While often ignored in qualitative studies, the mass difference between


  • Vibrational Frequency: The frequency of a bond vibration is

    
    . Since 
    
    
    N is heavier, the reduced mass (
    
    
    ) increases, lowering the vibrational frequency and the Zero Point Energy (ZPE).
  • Reaction Rate: Reactions involving the cleavage of a bond to

    
    N will generally be slower than for 
    
    
    N.
  • Magnitude: For Nitrogen, primary KIEs (

    
    ) are typically small (
    
    
    ). However, in high-precision enzymatic mechanism studies, this slight retardation is measured to determine if N-bond cleavage is the rate-limiting step.

References

  • Bax, A., & Ikura, M. (1991). An efficient 3D NMR technique for correlating the proton and 15N backbone amide resonances with the alpha-carbon of the preceding residue in uniformly 15N/13C enriched proteins. Journal of Biomolecular NMR. Link

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[3] (Standard text for HSQC theory).

  • Fan, T. W-M., et al. (2012). Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research. Trends in Molecular Medicine. Link

  • Tredwell, G. D., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Link

  • Cambridge Isotope Laboratories. Glycine (15N, 98%) Product Specifications and Applications. Link

Technical Deep Dive: Glycine-15N Applications in Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycine-15N (


N-Gly) is a high-value isotopic probe in structural biology, offering a unique window into protein dynamics and ligand interactions. Unlike other amino acids, glycine lacks a side chain, granting it exceptional conformational flexibility (

rotation). This property frequently positions glycine residues in critical functional regions—such as the P-loops of kinases, turns in

-sheets, and intrinsically disordered regions (IDPs)—making them sensitive reporters for drug binding and allosteric signaling.

This guide details the technical application of


N-Gly, focusing on selective labeling protocols to eliminate metabolic scrambling, the interpretation of simplified NMR spectra for large complexes, and its pivotal role in Fragment-Based Drug Discovery (FBDD).

The Physics & Chemistry of N-Glycine

Unique Spectral Signature

In


H-

N HSQC experiments, glycine residues occupy a distinct spectral region. Due to the absence of a

-carbon, the

N nuclei are typically more shielded, appearing upfield (100–115 ppm) compared to the bulk amide region (115–130 ppm). This spectral isolation allows for unambiguous assignment even in crowded spectra of large proteins (>30 kDa).
Dynamic Reporter

Glycine’s achiral


-carbon allows it to access Ramachandran angles forbidden to other residues. Consequently, 

N-Gly signals are highly sensitive to:
  • Conformational Exchange: Line broadening in HSQC often indicates millisecond-timescale motion (

    
    ) critical for catalysis.
    
  • Solvent Accessibility: Rapid hydrogen exchange rates (

    
    ) in loops can be monitored directly via signal intensity attenuation.
    

Experimental Workflow: Selective Labeling

A major technical challenge in


N-Gly labeling is metabolic scrambling . In E. coli, the enzyme Serine Hydroxymethyltransferase (SHMT) readily converts added glycine into serine, and subsequently into pyruvate/alanine or purines. Without intervention, a "Glycine-only" sample will show significant 

N-Serine background, compromising spectral simplicity.
The "Scramble-Free" Protocol

To achieve high-fidelity selective labeling, one must suppress the reverse metabolic flux. The following protocol utilizes product inhibition and isotopic dilution.

Reagents:

  • Strain: BL21(DE3) or auxotrophic strains if available (though prototrophs work with this protocol).[1]

  • Isotope:

    
    N-Glycine (98%+).
    
  • Suppressor: Unlabeled L-Serine (natural abundance).

Protocol Steps:

  • Pre-Culture: Grow cells in M9 minimal media (unlabeled) to OD

    
     ~0.6.
    
  • Wash: Centrifuge and wash cells 2x with M9 salt solution (no nitrogen source) to deplete intracellular pools.

  • Induction Media Preparation:

    • Prepare fresh M9 media.

    • Add

      
      N-Glycine  at 200–500 mg/L.
      
    • Add Unlabeled L-Serine at 500–1000 mg/L (Excess serine suppresses SHMT activity via feedback inhibition and isotopic dilution).

    • Optional: Add unlabeled L-Threonine (100 mg/L) to further block downstream scrambling.

  • Induction: Resuspend cells in the Induction Media, incubate for 30 min to equilibrate pools, then add IPTG.

Workflow Diagram

LabelingWorkflow cluster_Media Induction Media Components Start E. coli Culture (M9 Minimal) Wash Wash Step (Deplete 14N Pools) Start->Wash MediaPrep Prepare Induction Media (Selective Mix) Wash->MediaPrep Induction Induction (IPTG) Protein Expression MediaPrep->Induction Gly 15N-Glycine (Target Label) Gly->MediaPrep Scramble Metabolic Scrambling (Gly -> Ser -> Pyr) Gly->Scramble Without Suppressor Ser Unlabeled Serine (Scrambling Suppressor) Ser->MediaPrep Inhibits SHMT Ser->Scramble Blocks Harvest Harvest & Purification Induction->Harvest NMR 15N-HSQC Data Acquisition Harvest->NMR

Caption: Workflow for selective


N-Glycine labeling with serine suppression to prevent metabolic scrambling.

Applications in Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) relies on detecting the weak binding (


 ~ mM) of low molecular weight fragments. 

N-Glycine is a superior probe for this application because drug binding sites (e.g., ATP-binding pockets) are often flanked by glycine-rich loops (P-loops: Gly-X-Gly-X-Phe-Gly).
The "Glycine-Scan" Strategy

Instead of analyzing a crowded spectrum of a 50 kDa protein, researchers express a


N-Gly labeled variant. The resulting HSQC contains only ~20–30 peaks (the glycines), drastically simplifying the detection of Chemical Shift Perturbations (CSPs).

Advantages:

  • Reduced Overlap: Eliminates signal from rigid

    
    -helices/
    
    
    
    -sheets that rarely bind drugs.
  • Sensitivity: Glycine loops undergo significant chemical shift changes upon ligand binding due to environmental desolvation.

  • Throughput: Simpler spectra allow for automated peak picking and faster screening.

Interaction Mapping Diagram

DrugBinding Protein Target Protein (Kinase Domain) Loop Glycine-Rich P-Loop (Flexible) Protein->Loop Contains Complex Protein-Ligand Complex (Stabilized Loop) Loop->Complex Conformational Lock SpectrumA HSQC Spectrum A (Apo: Broad/Flexible Gly) Loop->SpectrumA Generates Signal Ligand Small Molecule Fragment Ligand->Loop Binds SpectrumB HSQC Spectrum B (Holo: Shifted/Sharp Gly) Complex->SpectrumB Chemical Shift Perturbation SpectrumA->SpectrumB Calculate CSP (Δδ)

Caption: Mechanism of detecting ligand binding via P-loop stabilization in


N-Glycine HSQC spectra.

Solid-State NMR Utility

While solution NMR focuses on dynamics,


N-Glycine is the "gold standard" reference material in Solid-State NMR (ssNMR) and Magic Angle Spinning (MAS).
  • Setup Standard:

    
    -Glycine is used to set the Hartmann-Hahn matching condition  for Cross-Polarization (CP) experiments.
    
  • Magic Angle Calibration: The carbonyl carbon of glycine (observed in

    
    C spectra) has a chemical shift anisotropy (CSA) that is highly sensitive to the spinning angle. Optimizing the sharpness of this peak ensures the rotor is at exactly 54.74°.
    
  • Thermometer: The chemical shifts of glycine are temperature-dependent, allowing it to serve as an internal thermometer for the rotor.

Data Analysis & Interpretation

Chemical Shift Table (Reference)

When analyzing


N-Gly spectra, use the following reference ranges to validate assignments.
ParameterTypical Range (ppm)Notes

N (Amide)
100.0 – 115.0Distinctly upfield from other residues.

H (Amide)
7.5 – 9.5Similar to other residues; less dispersion.

C

42.0 – 46.0Unique; no

-carbon attached.

C' (Carbonyl)
170.0 – 176.0Sensitive to H-bonding status.
Relaxation Analysis
  • T1 (Longitudinal): Reports on fast (ps-ns) motions. Glycine loops often show higher T1 values, indicating high flexibility.

  • T2 (Transverse): Short T2 (broad lines) in glycine often indicates

    
    s-ms exchange (
    
    
    
    ), a hallmark of active sites "breathing" to accommodate substrates.

References

  • Selective Labeling & Scrambling Suppression

    • Title: Recommendations for the Selective Labeling of [15N]-Labeled Amino Acids without Using Auxotrophic Strains.
    • Source: ResearchG
    • URL:[Link]

  • Glycine in Solid St

    • Title: Hydrogen Bond Length and 15N NMR Chemical Shift of the Glycine Residue.[2]

    • Source: Journal of Molecular Structure.
    • URL:[Link]

  • Fragment-Based Drug Discovery

    • Title: Application of Fragment-Based Drug Discovery to Vers
    • Source: Frontiers in Molecular Biosciences.
    • URL:[Link]

  • Kinase P-Loop Dynamics

    • Title: Addressing the Glycine-Rich Loop of Protein Kinases by a Multi-Facetted Interaction Network.[3]

    • Source: PubMed / ChemMedChem.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Use of Glycine-¹⁵N in Glutathione Synthesis Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of leveraging Glycine-¹⁵N as a stable isotope tracer to investigate the dynamics of glutathione (GSH) synthesis. We will delve into the core principles, provide field-proven experimental workflows, and discuss the critical analytical techniques required for robust and reproducible results.

Foundational Principles: Why Glycine-¹⁵N is a Powerful Tool for Probing Glutathione Dynamics

Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a tripeptide that stands as the most abundant non-protein thiol in mammalian cells, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes.[1][2] The synthesis of GSH is a two-step enzymatic process:

  • Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.[3]

  • Glutathione synthetase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.[1][4]

The dynamic nature of GSH synthesis is a critical indicator of cellular health and response to various stimuli, including disease states and therapeutic interventions. Stable isotope tracers, such as Glycine-¹⁵N, are indispensable tools for quantifying the flux through this pathway, providing insights that static concentration measurements cannot.[5][6]

Glycine, being one of the three precursor amino acids for GSH, is an ideal candidate for isotopic labeling. By introducing Glycine-¹⁵N into a biological system, the ¹⁵N atom is incorporated into the newly synthesized GSH pool. This allows for the differentiation and quantification of de novo synthesized GSH from the pre-existing pool.[7][8] This technique is particularly powerful as it directly measures the rate of the GS-catalyzed reaction.

Experimental Design: A Self-Validating System for Tracing Glycine-¹⁵N into Glutathione

A robust experimental design is paramount for obtaining reliable and interpretable data. The following sections outline a comprehensive workflow for a cell-based assay, which can be adapted for in vivo studies.

Causality in Experimental Choices: Key Considerations
  • Choice of Tracer: While other isotopes like ¹³C-glycine can be used, ¹⁵N-glycine offers a clear advantage in mass spectrometry by providing a distinct mass shift without the complexity of multiple labeled carbons.[5][9] This simplifies data analysis and interpretation.

  • Tracer Concentration and Labeling Duration: The concentration of Glycine-¹⁵N and the duration of the labeling period are critical parameters that must be empirically determined for each experimental system. The goal is to achieve sufficient incorporation of the label for detection without perturbing the natural glycine pool or cellular metabolism.

  • Cell Culture Conditions: Maintaining consistent cell culture conditions, including media composition and cell density, is crucial for reproducibility. It is advisable to use a glycine-free medium supplemented with a known concentration of Glycine-¹⁵N.

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_harvest Phase 3: Sample Collection & Quenching cluster_analysis Phase 4: Analysis A Seed cells and allow to reach desired confluency B Prepare Glycine-¹⁵N labeling medium C Wash cells to remove existing medium B->C D Incubate cells with Glycine-¹⁵N medium for a defined time course C->D E Rapidly quench metabolism (e.g., with cold methanol) D->E F Harvest cells and extract metabolites E->F G LC-MS/MS analysis to quantify ¹⁵N-GSH and total GSH F->G H Data analysis to determine fractional synthesis rate G->H gsh_synthesis cluster_reactants Precursors cluster_enzymes Enzymes cluster_products Products Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine15N Glycine-¹⁵N GS Glutathione Synthetase (GS) Glycine15N->GS gammaGC γ-Glutamylcysteine GCL->gammaGC GSH15N ¹⁵N-Glutathione GS->GSH15N gammaGC->GS

Sources

Methodological & Application

Application Note: Measuring Protein Turnover Rates Using 15N-Glycine Tracer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein turnover—the net result of protein synthesis and breakdown—is a fundamental biomarker in metabolic diseases, muscle wasting (sarcopenia, cachexia), and the evaluation of anabolic or anti-catabolic therapeutics. While deuterium oxide (


) and 

-leucine are common tracers for specific fractional synthesis rates (FSR),

-glycine
remains the gold standard for assessing whole-body nitrogen flux and collagen-specific kinetics .

This guide details the methodology for using


-glycine to quantify protein turnover.[1][2][3][4][5][6][7] It covers the two primary experimental modalities: the End-Product Method  (non-invasive, whole-body flux) and the Direct Incorporation Method  (tissue-specific turnover).

Scientific Principle & Mechanism

The Nitrogen Pool Concept

Unlike carbon tracers that track the carbon skeleton of specific amino acids,


-glycine functions as a nitrogen donor. Upon ingestion, 

-glycine enters the free amino acid pool. Through rapid transamination, the

label is distributed among other amino acids, eventually becoming incorporated into body proteins or excreted.

The core premise relies on the stochastic model of nitrogen metabolism :

  • Metabolic Pool: Dietary nitrogen and breakdown nitrogen enter a shared metabolic pool.

  • Flux (

    
    ):  Nitrogen leaves this pool via two main routes:
    
    • Synthesis (

      
      ):  Incorporation into body proteins.[3]
      
    • Excretion (

      
      ):  Elimination as urea or ammonia.
      

At steady state, Flux (


) is defined as:


Where

is Breakdown and

is Dietary Intake.
Why -Glycine?
  • Rapid Equilibration: Glycine readily exchanges nitrogen with the total body amino acid pool.

  • Collagen Specificity: Glycine represents ~33% of amino acid residues in collagen, making this tracer uniquely sensitive for monitoring fibrosis or connective tissue remodeling.

  • Non-Invasive Clinical Application: Whole-body turnover can be calculated solely from urinary enrichment (urea/ammonia), eliminating the need for muscle biopsies.

Experimental Design & Dosing Strategies

Method A: The End-Product Method (Whole Body)

Best for: Clinical trials, measuring global anabolic/catabolic states.

Concept: The enrichment of


 in urinary end-products (Urea or Ammonia) reflects the enrichment of the precursor pool from which proteins are synthesized.
  • Tracer:

    
    -Glycine (98%+ enrichment).
    
  • Dosing:

    • Single Pulse: 2–4 mg/kg orally. Simple, but requires long urine collection (12–24h).

    • Intermittent/Continuous: Primed continuous infusion or repeated oral doses (e.g., every 3h) to achieve isotopic plateau.

  • Sampling: Urine is collected in timed aliquots (e.g., 0-3h, 3-6h, etc.) or pooled 24h samples.

Method B: Direct Incorporation (Tissue Specific)

Best for: Preclinical drug development, fibrosis studies, collagen turnover.

Concept: Direct measurement of


 enrichment in the protein of interest (e.g., collagen in liver biopsy) relative to the free precursor pool.
  • Tracer:

    
    -Glycine.[1][2][3][4][5][6][7][8][9][10][11]
    
  • Dosing: Continuous infusion or "flooding dose" to maintain stable precursor enrichment.

  • Sampling: Tissue biopsy (muscle, liver, skin) and plasma.

Detailed Protocol: End-Product Method (Single Dose)

This protocol describes the Single Pulse Oral Dose method, widely used for its simplicity in human subjects.

Phase 1: Subject Preparation & Dosing
  • Baseline: Collect a baseline urine sample (-1 hr) to determine natural

    
     abundance.
    
  • Dosing: Administer 2 mg/kg body weight of

    
    -glycine dissolved in water or juice.
    
  • Dietary Control: Subjects should remain in a steady metabolic state (e.g., fasted or fed small, frequent isocaloric meals) to maintain constant Nitrogen Flux (

    
    ).
    
  • Collection: Collect all urine for 24 hours post-dose. Record total volume strictly.

    • Preservation: Add weak acid (e.g., acetic acid) to urine containers to prevent bacterial degradation of urea/ammonia.

Phase 2: Analytical Sample Preparation

Objective: Isolate Urea or Ammonia and derivatize for GC-MS.

Step-by-Step Derivatization (Urea):

  • Isolation: Pass 1 mL urine through a cation-exchange resin (e.g., Dowex 50W-X8).

    • Note: Ammonia binds to the resin; Urea passes through.

    • Ammonia Elution (Optional): Elute resin with 2M NaOH if ammonia enrichment is required.

  • Urease Hydrolysis: Treat the urea-containing eluate with Urease enzyme to convert Urea

    
     Ammonia + 
    
    
    
    .
  • Extraction: Acidify to trap ammonia as

    
    , then alkalize and steam distill or micro-diffuse the ammonia into a trap acid (H2SO4).
    
  • Derivatization: React the trapped ammonium salt with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or similar reagent to form a volatile derivative suitable for GC-MS.

Phase 3: GC-MS Analysis

Instrument: Gas Chromatography-Mass Spectrometry (single quadrupole is sufficient). Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium, 1 mL/min.

  • Ionization: Electron Impact (EI) or Chemical Ionization (CI).

  • SIM Mode (Selected Ion Monitoring):

    • Monitor the molecular ion (

      
      ) and the 
      
      
      
      ion.[8]
    • For MTBSTFA-Ammonia derivative: Monitor ions corresponding to naturally occurring N and

      
      .
      

Data Analysis & Calculations

Calculating Enrichment (APE)

Convert the ratio of peak areas (


) to Atom Percent Excess (APE):


Calculating Whole Body Flux (Q)

Using the Picou and Taylor-Roberts model for a single dose:



  • 
    : Nitrogen Flux (g N/day).
    
  • 
    : Dose of 
    
    
    
    administered (g of
    
    
    ).
  • 
    : Cumulative amount of 
    
    
    
    excreted in urine over the collection period (calculated as
    
    
    ).
Calculating Synthesis (S) and Breakdown (B)



  • 
    : Total urinary nitrogen excretion ( g/day ).
    
  • 
    : Dietary nitrogen intake ( g/day ).
    

Visualization: The Two-Pool Model

The following diagram illustrates the kinetic logic of the


-glycine method.

ProteinTurnover cluster_legend Steady State Equation Diet Dietary Intake (I) Pool Metabolic Nitrogen Pool (Free Amino Acids) Diet->Pool Input Protein Body Protein Pool Pool->Protein Synthesis (S) Excretion Excretion (E) (Urea/Ammonia) Pool->Excretion Flux (Q) Protein->Pool Breakdown (B) Tracer 15N-Glycine Tracer Tracer->Pool Dose (d) Equation Q = S + E = B + I

Figure 1: Two-pool stochastic model of nitrogen metabolism. The tracer enters the metabolic pool, partitioning between protein synthesis and excretion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enrichment in Urine Dose too low or dilution volume too high.Increase dose to 4-5 mg/kg. Ensure subject hydration is controlled (not excessive).
Inconsistent Flux (Q) Non-steady state (subject ate irregular meals).Standardize dietary intake (e.g., hourly nutritional supplement drinks) during the protocol.
Ammonia vs. Urea Discrepancy Differential partitioning.Urea represents the hepatic pool; Ammonia represents the peripheral/renal pool. Averaging both fluxes is often recommended for "Whole Body" accuracy.
Sample Degradation Bacterial urease activity in urine.Critical: Add acid (HCl or Acetic Acid) to urine collection containers immediately. Store at -20°C.

References

  • Jackson, A. A., et al. (1980). Protein turnover in man measured with 15N: comparison of end products and dose regimes.[1][5][6][12] American Journal of Clinical Nutrition. Link

  • Picou, D., & Taylor-Roberts, T. (1969).[6] The measurement of total protein synthesis and catabolism and nitrogen turnover in infants: different urinary excretion of N-15 as end products. Clinical Science.[2][3] Link

  • Fern, E. B., et al. (1985). Measurement of whole-body protein turnover in man with 15N-glycine: comparison of different methods of administration and calculation. British Journal of Nutrition. Link

  • Kasumov, T., et al. (2013). New LC-MS/MS method for the quantification of 15N-incorporation into amino acids for the measurement of protein turnover. Analytical Chemistry.[7][12][13] Link

  • Zhang, X., et al. (2020). Measuring Protein Turnover in the Field: Implications for Military Research. Journal of Nutrition.[14] Link

Sources

Probing Glycine-Lipid Interactions: A Detailed Guide to Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Dynamics at the Membrane Interface

The interface between a lipid bilayer and the aqueous environment is a region of immense biological and pharmaceutical importance. It is the stage for a multitude of molecular interactions that govern cellular signaling, membrane transport, and the mechanism of action for many drugs. Glycine, the simplest amino acid, serves as an excellent model system for studying these interfacial phenomena. Its small size and zwitterionic nature allow it to probe the electrostatic and hydrogen-bonding landscape of the lipid headgroup region.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a uniquely powerful technique for characterizing the structure, dynamics, and orientation of molecules within the anisotropic environment of a lipid bilayer.[1] Unlike solution NMR, which relies on rapid molecular tumbling to average out anisotropic interactions, ssNMR leverages these interactions to provide rich information about molecular order and alignment.[1] For nuclei with a low natural abundance and gyromagnetic ratio like ¹⁵N (0.37% natural abundance), isotopic enrichment is highly advantageous for enhancing sensitivity.[2][3]

This application note provides a comprehensive guide to the study of ¹⁵N-labeled glycine in lipid bilayers using solid-state NMR. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for researchers investigating molecular interactions at membrane surfaces.

Theoretical Foundations: The Power of Anisotropy

In a solid or semi-solid environment like a lipid bilayer, the NMR signal of a ¹⁵N nucleus is governed by several key interactions, primarily the chemical shift anisotropy (CSA) and dipolar couplings.

  • Chemical Shift Anisotropy (CSA): The chemical shift of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field (B₀). In an isotropic solution, rapid tumbling averages this effect to a single isotropic chemical shift. However, in a lipid bilayer, molecular motion is restricted, and the CSA is not fully averaged. The resulting orientation-dependent chemical shifts provide a sensitive probe of molecular alignment and dynamics.[4][5] For a peptide-like ¹⁵N amide, the chemical shift can vary significantly depending on the orientation of the N-H bond relative to the magnetic field.[5]

  • Dipolar Coupling: This is the through-space interaction between two nuclear spins, such as a ¹⁵N nucleus and a nearby ¹H nucleus. The strength of this interaction is highly dependent on the distance between the nuclei and the orientation of the internuclear vector with respect to B₀. In ssNMR, ¹H-¹⁵N dipolar couplings can be measured to provide precise information about bond lengths and the orientation of the N-H bond vector.[4]

Techniques like Magic Angle Spinning (MAS) are employed to increase spectral resolution by spinning the sample at a specific angle (54.74°) to the magnetic field, which averages the anisotropic interactions.[1] However, specific pulse sequences can be used to reintroduce these interactions selectively, allowing for their precise measurement.[6]

Experimental Workflow: From Sample Preparation to Spectrum

A successful solid-state NMR study of ¹⁵N-glycine in lipid bilayers hinges on meticulous sample preparation and the correct choice of NMR experiments. The overall workflow can be broken down into three key stages:

workflow cluster_prep Sample Preparation cluster_nmr ssNMR Experiment cluster_analysis Data Analysis prep1 Synthesis of ¹⁵N-Glycine prep2 Preparation of Lipid Vesicles prep1->prep2 prep3 Co-reconstitution of ¹⁵N-Glycine and Lipids prep2->prep3 prep4 Packing the ssNMR Rotor prep3->prep4 nmr1 Spectrometer Setup and Calibration prep4->nmr1 nmr2 Selection of Pulse Sequence nmr1->nmr2 nmr3 Data Acquisition nmr2->nmr3 analysis1 Spectral Processing nmr3->analysis1 analysis2 Data Interpretation analysis1->analysis2

Figure 1: Overall experimental workflow for the solid-state NMR analysis of ¹⁵N-glycine in lipid bilayers.

Part 1: Detailed Protocol for Sample Preparation

The quality of the final NMR spectrum is critically dependent on the quality of the sample. This protocol outlines the steps for preparing a hydrated sample of ¹⁵N-glycine in lipid bilayers suitable for solid-state NMR.

Synthesis and Procurement of ¹⁵N-Glycine

Due to the low natural abundance of ¹⁵N, isotopic labeling is essential for sensitivity.[2] ¹⁵N-labeled glycine can be synthesized through methods such as the amination of chloroacetic acid with ¹⁵N-labeled aqueous ammonia.[7] Alternatively, it can be purchased from commercial suppliers of stable isotopes.

Self-Validation Checkpoint:

  • Confirm isotopic enrichment of the ¹⁵N-glycine using mass spectrometry.[7]

Preparation of Multilamellar Vesicles (MLVs)

This protocol uses the thin-film hydration method to create MLVs.

Materials:

  • Desired lipids (e.g., DMPC, DPPC, POPC)

  • Chloroform or a suitable organic solvent

  • ¹⁵N-Glycine

  • Buffer (e.g., HEPES, Tris)

  • Round-bottom flask

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of lipid in chloroform in a round-bottom flask. The amount will depend on the size of the NMR rotor.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Dissolve the ¹⁵N-glycine in the desired buffer to the target concentration.

    • Add the glycine-containing buffer to the dried lipid film. The volume should be sufficient to fully hydrate the lipids (typically a lipid concentration of 50% w/w is a good starting point).

    • Vortex the mixture vigorously for several minutes until the lipid film is fully resuspended. This will form a milky suspension of MLVs.

  • Freeze-Thaw Cycles: To improve the homogeneity of the sample, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

  • Pelleting and Packing:

    • Centrifuge the MLV suspension at high speed (e.g., >15,000 x g) to pellet the lipid bilayers.

    • Carefully remove the supernatant.

    • Transfer the hydrated lipid pellet into the solid-state NMR rotor using a suitable packing tool. Ensure the rotor is packed tightly and balanced.

Causality Behind the Choices:

  • MLVs: For many ssNMR experiments, especially those using MAS, MLVs provide a good balance of hydration and sample concentration.

  • Freeze-Thaw Cycles: This process helps to create more uniform vesicles and ensures the ¹⁵N-glycine is well-distributed within the sample.

Part 2: Solid-State NMR Experimental Protocols

The choice of ssNMR experiment will depend on the specific information you wish to obtain. Here, we outline the setup for a standard ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiment, which is an excellent starting point for characterizing the sample.

Spectrometer Setup and Calibration
  • Probe Tuning: Insert the packed rotor into the MAS probe. Tune and match the probe to the ¹H and ¹⁵N frequencies.

  • Magic Angle Calibration: Set the magic angle (54.74°) carefully. This is often done by observing the ¹H spectrum of a standard sample like KBr, where the spinning sidebands are minimized at the magic angle.[8]

  • ¹H Pulse Calibration: Determine the 90° pulse width for the ¹H channel using a suitable standard, such as adamantane.[9]

  • ¹⁵N Chemical Shift Referencing: The ¹⁵N chemical shift scale should be referenced externally using a standard compound. Powdered ¹⁵NH₄Cl is a suitable reference, with its ¹⁵N resonance at 39.3 ppm relative to liquid NH₃.[10]

  • CP Condition Setup (Hartmann-Hahn Match): The efficiency of the cross-polarization transfer from ¹H to ¹⁵N depends on matching the nutation frequencies of the two nuclei. This is achieved by adjusting the power levels of the ¹H and ¹⁵N channels while observing the ¹⁵N signal of a standard sample, often glycine itself.[8][9]

¹⁵N CP/MAS Experiment

The CP/MAS experiment enhances the ¹⁵N signal by transferring polarization from the abundant ¹H spins and provides high-resolution spectra by spinning at the magic angle.[1][2]

cpmas cluster_pulse ¹⁵N CP/MAS Pulse Sequence p1 ¹H 90° Pulse p2 Spin Lock (¹H & ¹⁵N) p1->p2 p3 ¹H Decoupling p2->p3 p4 ¹⁵N Acquisition p2->p4

Figure 2: Simplified schematic of a Cross-Polarization (CP) pulse sequence.

Typical Experimental Parameters:

ParameterTypical ValuePurpose
Spectrometer Frequency400-800 MHz (¹H)Higher field provides better sensitivity and resolution.
MAS Rate5-10 kHzAverages CSA and dipolar couplings.[11]
¹H 90° Pulse Width2.5 - 4.0 µsExcites the proton magnetization.[11]
Contact Time0.5 - 2.0 msDuration of polarization transfer from ¹H to ¹⁵N.[4][11]
Recycle Delay2 - 5 sAllows for relaxation of the ¹H spins.[2]
Number of Scans10,000 - 50,000Signal averaging to improve signal-to-noise.[2]

Protocol:

  • Load the previously set parameters for the calibrated probe.

  • Set the MAS rate to the desired speed.

  • Optimize the contact time by running a series of 1D experiments with varying contact times to maximize the ¹⁵N signal.

  • Set the recycle delay to be approximately 1.5 times the ¹H T₁ relaxation time.

  • Acquire the ¹⁵N CP/MAS spectrum.

Part 3: Data Analysis and Interpretation

The resulting ¹⁵N spectrum of glycine in the lipid bilayer will provide insights into its local environment and dynamics.

Spectral Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to remove any spectral distortions.

  • Referencing: Reference the chemical shift scale using the predetermined value for the external standard.[10]

Interpreting the ¹⁵N Spectrum
  • Isotropic Chemical Shift (δiso): The position of the main peak provides information about the local chemical environment of the glycine's amino group. Changes in δiso upon interaction with the lipid headgroups can indicate changes in hydrogen bonding or protonation state. The ¹⁵N chemical shift of solid α-glycine is known to be temperature-dependent.[11]

  • Linewidth: The width of the ¹⁵N resonance is an indicator of molecular mobility. A narrow line suggests a more mobile environment, while a broad line indicates restricted motion. For glycine at the membrane interface, the linewidth will reflect the degree of motional averaging of the CSA.

  • Chemical Shift Anisotropy (CSA): In a static (non-spinning) or slow-spinning experiment, the spectrum will exhibit a powder pattern, the width and shape of which are determined by the CSA. For a uniaxially mobile molecule, like glycine rotating at the interface, a uniaxially averaged powder pattern is observed.[5] The shape of this pattern can be analyzed to determine the orientation of the glycine molecule relative to the bilayer normal.

  • Sidebands: In a MAS experiment, the CSA manifests as a series of spinning sidebands spaced at integer multiples of the MAS rate. The intensity of these sidebands can be analyzed to extract the principal values of the chemical shift tensor, providing detailed information about the local electronic structure and dynamics.

Advanced Experiments: 2D Correlation Spectroscopy

For more complex systems or to resolve overlapping signals, 2D NMR experiments are invaluable.

  • PISEMA (Polarization Inversion with Spin Exchange at the Magic Angle): This is a powerful 2D ssNMR experiment that correlates the ¹H-¹⁵N dipolar coupling with the ¹⁵N chemical shift.[4] It is particularly useful for determining the orientation of N-H bonds in aligned samples. The 2D spectrum displays resolved resonances, each characterized by a ¹H–¹⁵N dipolar coupling frequency and a ¹⁵N chemical shift frequency.[4]

  • ¹⁵N-¹³C Correlation: If the glycine is also ¹³C labeled, 2D ¹⁵N-¹³C correlation experiments can be performed to resolve signals and aid in resonance assignment.[6] These experiments rely on polarization transfer between the adjacent ¹⁵N and ¹³C nuclei.[3]

Conclusion and Outlook

Solid-state NMR spectroscopy offers an unparalleled window into the molecular world of lipid bilayers. By using ¹⁵N-labeled glycine as a probe molecule, researchers can gain detailed insights into the nature of molecular interactions at the membrane interface, including electrostatic interactions, hydrogen bonding, and molecular dynamics. The protocols and principles outlined in this application note provide a robust framework for conducting such studies. As ssNMR methodologies continue to advance, particularly with higher magnetic fields and faster MAS rates, the level of detail that can be extracted from these experiments will only continue to grow, furthering our understanding of membrane biology and aiding in the rational design of new therapeutics.

References

  • Schmidt, M., et al. (2011). Advanced solid-state NMR techniques for the characterization of natural organic matter. ResearchGate. [Link]

  • Marassi, F. M., & Opella, S. J. (1998). Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers. Proceedings of the National Academy of Sciences, 95(26), 15631-15636. [Link]

  • Hong, M. (1999). Solid-State NMR Investigations of Peptide-Lipid Interaction and Orientation of a β-Sheet Antimicrobial Peptide, Protegrin. MIT Libraries. [Link]

  • Grant, C. V., et al. (2008). Variable temperature NMR characterization of α-glycine. Solid State Nuclear Magnetic Resonance, 34(3), 161-166. [Link]

  • Trivelin, P. C. O., et al. (2009). 15N-labed glycine synthesis. SciELO. [Link]

  • Weingarth, M., & Baldus, M. (2013). Solid-state NMR protocols for unveiling dynamics and (drug) interactions of membrane-bound proteins. University of Groningen Research Portal. [Link]

  • Das, N. U., et al. (2013). Solid-state NMR of membrane peptides and proteins in the lipid cubic phase. PMC. [Link]

  • Hong, M. (2000). Solid-State NMR Determination of 13CR Chemical Shift Anisotropies for the Identification of Protein Secondary Structure. MIT Libraries. [Link]

  • Bertani, P., et al. (2014). 15N chemical shift referencing in solid state NMR. PubMed. [Link]

  • Bruker. (n.d.). AVANCE Systems: Solid State NMR Acceptance Test Procedures. Bruker. [Link]

  • Pascal-Man. (n.d.). Acceptance Solid State NMR Test Procedure for Avance NMR Systems. Pascal-Man. [Link]

  • Das, B., & Veglia, G. (2017). Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? PMC. [Link]

  • Havlin, R. H. (2004). C-13 CP/MAS: Application to glycine. eScholarship.org. [Link]

  • van Beekveld, R. A. M., et al. (2022). Specific Lipid Studies in Complex Membranes by Solid-State NMR Spectroscopy. Utrecht University Repository. [Link]

  • Weingarth, M., et al. (2022). Specific Lipid Studies in Complex Membranes by Solid-State NMR Spectroscopy. Angewandte Chemie International Edition, 61(44), e202208631. [Link]

Sources

quantifying heme synthesis using 15N-glycine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Heme Biosynthesis Flux using 15N-Glycine and LC-MS/MS

Abstract

Static measurements of heme levels often fail to capture the dynamic alterations in metabolic flux associated with erythropoiesis, porphyrias, or cancer metabolism. This Application Note details a rigorous protocol for quantifying de novo heme biosynthesis rates using [15N]-Glycine tracing combined with high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike colorimetric assays, this method distinguishes between pre-existing heme pools and newly synthesized heme, offering a direct readout of ALAS (Aminolevulinic Acid Synthase) activity and downstream pathway efficiency.

Mechanistic Basis & Experimental Logic

The Tracer Strategy: Heme biosynthesis is a compartmentalized process spanning the mitochondrion and cytosol.[1] The committed step involves the condensation of Glycine and Succinyl-CoA by ALAS.[1]

  • Stoichiometry: Synthesis of one Heme B molecule requires 8 molecules of Glycine.

  • Nitrogen Incorporation: While the carboxyl carbon of glycine is lost as CO

    
    , the nitrogen atom is fully conserved. Specifically, the four pyrrole nitrogens in the final protoporphyrin IX ring are derived exclusively from glycine.
    
  • Isotopic Shift: Labeling with [

    
    N]-Glycine results in a mass shift distribution from M+0 (unlabeled) up to M+4 (fully labeled heme), as 4 nitrogen atoms are incorporated per heme molecule.
    

Why LC-MS/MS? Traditional acidified acetone extraction followed by absorbance (400 nm) measures total heme, obscuring synthesis rates. LC-MS/MS allows for Isotopologue Spectral Analysis (ISA) , resolving the specific incorporation of the heavy isotope into the heme B porphyrin ring (m/z 616.2


 617–620).

HemePathway cluster_mito Mitochondria Gly [15N]-Glycine (Cytosol) Mito_Gly [15N]-Glycine (Mitochondria) Gly->Mito_Gly SLC25A38 Import ALA d-Aminolevulinic Acid (Mitochondria) Mito_Gly->ALA Condensation SucCoA Succinyl-CoA SucCoA->ALA ALAS Enzyme: ALAS1/2 ALAS->ALA Catalysis PBG Porphobilinogen (Cytosol, 2N) ALA->PBG Export & Dimerization UroIII Uroporphyrinogen III (4N Ring Formed) PBG->UroIII Polymerization (4x) Heme Heme B (M+4 Isotopologue) UroIII->Heme Ferrochelatase (Fe2+)

Figure 1: Pathway logic for 15N-Glycine incorporation. Note that 4 molecules of PBG (each containing nitrogen) polymerize, but ammonia is released, resulting in a net retention of 4 nitrogen atoms in the final Heme B structure.

Experimental Protocol

Phase A: Cell Culture & Isotope Labeling

Goal: Saturate the intracellular glycine pool with tracer to ensure linear incorporation kinetics.

  • Media Preparation: Prepare "Labeling Medium" using glycine-free DMEM/RPMI. Add [

    
    N]-Glycine (99% enrichment, Sigma/Cambridge Isotope) to a final concentration of 1.0 mM .
    
    • Expert Insight: Endogenous glycine synthesis (via SHMT) can dilute the tracer. Using 1.0 mM ensures the exogenous pool dominates, stabilizing the Precursor Enrichment (

      
      ).
      
  • Seeding: Seed cells (e.g., K562 erythroleukemia or HepG2) in 6-well plates. Target 70-80% confluency at the start of the experiment.

  • Pulse: Wash cells 2x with warm PBS. Add Labeling Medium.

  • Timepoints: Incubate for 0, 6, 12, and 24 hours.

    • Note: Heme turnover is slow in non-erythroid cells; 24h is typically required to see significant M+4 signals.

Phase B: Optimized Heme Extraction (Acetonitrile/HCl)

Goal: Extract heme while precipitating proteins and preventing degradation. Heme is sensitive to light and oxidation.

Reagents:

  • Extraction Solvent: Acetonitrile:Water:Conc. HCl (80:15:5 v/v/v).

  • Neutralization Buffer: 1M Ammonium Acetate.

Steps:

  • Harvest: Aspirate media. Wash cells 2x with ice-cold PBS.

  • Lysis: Add 200 µL of Extraction Solvent directly to the well. Scrape cells and transfer to a light-protected (amber) 1.5 mL microcentrifuge tube.

    • Critical: Do not use acetone. Acetone causes peak broadening and carryover in C18 LC columns. The Acetonitrile/HCl mix is MS-compatible.

  • Sonication: Sonicate for 10 seconds (on ice) to disrupt membranes.

  • Clearing: Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the deep brown/green supernatant to a glass HPLC vial.

    • Expert Insight: Heme is hydrophobic and sticks to polypropylene. Use glass vials or silanized plastic inserts to prevent sample loss.

  • Immediate Analysis: Analyze within 24 hours. If storage is needed, store at -80°C under nitrogen gas.

Phase C: LC-MS/MS Acquisition Parameters

Goal: Separate Heme B from interferences and resolve isotopologues.

Instrument: Triple Quadrupole (QqQ) or Orbitrap (HRMS). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

ParameterSettingNotes
Mobile Phase A Water + 0.1% Formic AcidProton source
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for hydrophobic heme
Gradient 0-1 min: 5% B 1-8 min: Ramp to 95% B 8-10 min: Hold 95% BHeme B typically elutes late (~7-8 min)
Flow Rate 0.3 mL/min
Ionization ESI Positive ModeHeme B (Fe

) is naturally cationic
Source Temp 350°CEnsure desolvation
Target Mass m/z 616.2 This is the [M]+ ion for Hemin (Fe

)

Scan Mode (HRMS - Recommended):

  • Full Scan (MS1): Range 610–630 m/z. Resolution > 30,000.

  • Why: This captures the full isotopic envelope (M+0 to M+4) without bias.

Scan Mode (QqQ - Alternative):

  • PRM / MRM:

    • Transition 1 (Quant): 616.2

      
       557.2 (Loss of -CH
      
      
      
      COOH side chain).
    • Transition 2 (Isotope M+1): 617.2

      
       558.2.
      
    • Transition 3 (Isotope M+4): 620.2

      
       561.2.
      
    • Note: The fragment ion retains the porphyrin ring (and thus the 15N atoms). Therefore, the fragment mass shifts in sync with the parent mass.

Data Analysis & Calculation

Step 1: Peak Integration

Integrate the area under the curve (AUC) for the parent ions:

  • 
     (m/z 616.17)
    
  • 
     (m/z 617.17)
    
  • 
     (m/z 618.17)
    
  • 
     (m/z 619.17)
    
  • 
     (m/z 620.17)
    
Step 2: Calculate Mass Isotopologue Distribution (MID)

Calculate the fractional abundance (


) for each isotopologue:


Step 3: Synthesis Rate Calculation

Because 4 nitrogens are incorporated, the enrichment follows a binomial distribution. However, for flux comparison, the Fractional Synthesis Rate (FSR) at time


 is the robust metric:


Refined Calculation: Since measuring intracellular glycine enrichment is difficult, use the Ratio of Newly Synthesized Heme :



Correction: Always subtract the natural abundance of M+1 (~37% due to Carbon-13) from the 

calculation using an unlabeled control sample.

Self-Validating Check: Plot the ratio of


 over time. In a valid system, this must be linear initially and plateau as the pool turns over. If 

appears instantly without

intermediates, check for sample contamination or ionization artifacts.

Workflow Visualization

Workflow cluster_0 1. Culture cluster_1 2. Extraction cluster_2 3. Analysis Step1 Incubate Cells 1mM [15N]-Glycine Step2 Lysis: ACN/HCl (80:20) *Protect from Light* Step1->Step2 Harvest Step3 Centrifuge 20,000g, 10min Step2->Step3 Step4 LC-MS/MS C18 Column Step3->Step4 Supernatant Step5 Detect Heme B (m/z 616 -> 620) Step4->Step5 Data Processing

Figure 2: Step-by-step experimental workflow for 15N-Glycine heme tracing.

References

  • Shemin, D., & Rittenberg, D. (1946). The biological utilization of glycine for the synthesis of the protoporphyrin of hemoglobin.[1][2][3] Journal of Biological Chemistry.

    • Foundational text establishing that glycine provides the nitrogen atoms for heme.[1][2]

  • Fyrestam, J., & Östman, C. (2017). Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli. Analytical and Bioanalytical Chemistry.

    • Source for the optimized Acetonitrile/HCl extraction protocol.
  • Coman, C., et al. (2016). Simultaneous metabolite, protein, and lipid extraction (MPLEx) for microbial community samples. Protocol Exchange.

    • Reference for multi-omics compatible extraction methods suitable for heme.
  • Khandros, E., et al. (2016). Heme synthesis in erythropoiesis. Current Opinion in Hematology.

    • Provides the biological context for rate-limiting steps and glycine transport.

Sources

in vivo tracking of neurotransmitters with 15N glycine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced In Vivo Tracking of Glycinergic Neurotransmission Subtitle: Integrating


N-Glycine Stable Isotope Tracing with High-Field MRS and Mass Spectrometry

Abstract

This application note details a comprehensive methodology for the in vivo tracking of glycine neurotransmission, a critical signaling pathway in both inhibitory spinal circuits and excitatory NMDA receptor modulation. Unlike standard carbon-13 (


C) tracing, nitrogen-15 (

N) labeling offers a unique advantage: it isolates the amine metabolic fate, distinguishing between direct neurotransmitter recycling, de novo synthesis via Serine Hydroxymethyltransferase (SHMT), and downstream incorporation into glutathione or purines. This guide synthesizes two complementary protocols: (1) High-Resolution Mass Spectrometry (LC-HRMS) for precise metabolic flux analysis (MFA) of

N-Glycine, and (2) Optimized Proton Magnetic Resonance Spectroscopy (

H-MRS)
for non-invasive monitoring of total glycine pool sizes in the living brain.

Introduction: The Glycine Paradox

Glycine functions as a dual-action neurotransmitter: it is inhibitory in the brainstem/spinal cord (via GlyR) and excitatory in the forebrain (as an obligate co-agonist of the NMDA receptor).

  • The Challenge: In vivo quantification is notoriously difficult because the glycine singlet signal (3.55 ppm) in MRS is obscured by the high-concentration multiplets of myo-inositol (mIns).[1][2] Furthermore, static concentration measurements fail to reveal turnover rates—the critical metric for understanding synaptic efficacy and clearance.

  • The

    
    N Solution:  By introducing [
    
    
    
    N]-Glycine, researchers can trace the flux of the nitrogen atom specifically. This distinguishes glycine derived from the "metabolic pool" (serine conversion) versus the "neurotransmitter pool" (reuptake via GlyT1/GlyT2 transporters).

Methodological Principles

Physics of Detection
  • Mass Spectrometry (The Tracker): LC-HRMS detects the mass shift (

    
    ) of glycine and its downstream metabolites. This is the gold standard for flux (rate) determination.
    
  • MRS (The Monitor): While direct detection of

    
    N in vivo is sensitivity-limited, we utilize Optimized TE-Averaged 
    
    
    
    H-MRS
    to measure the total glycine pool size. This provides the denominator (
    
    
    ) required to calculate absolute flux rates from MS enrichment data.
Metabolic Pathway Mapping

The following diagram illustrates the fate of


N-Glycine. Note that the 

N label tracks the amine group, which is preserved in serine interconversion but released as ammonia (

NH

) by the Glycine Cleavage System (GCS).

GlycineMetabolism Glycine 15N-Glycine (Tracer) Serine 15N-Serine Glycine->Serine SHMT (Reversible) GCS Glycine Cleavage System (GCS) Glycine->GCS Catabolism Glutathione 15N-Glutathione (Antioxidant) Glycine->Glutathione GSH Synthesis Purines 15N-Purines (DNA/RNA) Glycine->Purines Nucleotide Synthesis Serine->Glycine SHMT Ammonia 15N-Ammonia (NH4+) GCS->Ammonia Release Glutamate 15N-Glutamate Ammonia->Glutamate GDH (Reassimilation)

Figure 1: Metabolic fate of


N-Glycine.[3][4] The label is either interconverted to Serine, incorporated into Glutathione/Purines, or cleaved to release 

NH

, which can re-enter the Glutamate pool.

Experimental Protocol: In Vivo Tracking

Phase 1: Tracer Administration
  • Animal Model: Sprague-Dawley Rats or C57BL/6 Mice.

  • Tracer: Glycine-

    
    N (99 atom % 
    
    
    
    N, Sigma-Aldrich/Cambridge Isotope).
  • Preparation: Dissolve in sterile saline (0.9%) to a concentration of 100-200 mM.

  • Infusion Protocol (Steady State):

    • Bolus: Administer 200 mg/kg i.v. bolus to rapidly prime the pool.

    • Infusion: Follow with a constant infusion (e.g., 4-8 mg/kg/min) for 60–120 minutes to achieve isotopic steady state in plasma.

    • Why: Steady state simplifies the mathematical modeling of flux (Equation 1).

Phase 2: Sampling (Dual-Stream)

To distinguish extracellular (synaptic) glycine from intracellular (metabolic) glycine, a dual-sampling approach is recommended.

Sampling MethodTarget CompartmentKey AnalytesPurpose
Microdialysis Extracellular Fluid (ECF)

N-Glycine,

N-Serine
Measures synaptic release and reuptake dynamics.
Tissue Extraction Intracellular Cytosol

N-Glutathione,

N-Purines
Measures metabolic consumption and storage.

Microdialysis Step-by-Step:

  • Implant guide cannula into target region (e.g., Prefrontal Cortex or Hippocampus).

  • Insert probe (2 mm membrane, 30 kDa cutoff).

  • Perfuse with aCSF at 1.0–2.0 µL/min.

  • Collect fractions every 10–20 minutes into pre-chilled tubes containing antioxidant cocktail (EDTA/Ascorbate) to prevent degradation.

Phase 3: Detection via LC-HRMS
  • Instrument: Q-Exactive Orbitrap or equivalent High-Resolution Mass Spectrometer.

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide) is required to retain polar amino acids.

  • Mass Transitions (SIM Mode):

    • Glycine:

      
       76.0397 (M+0) 
      
      
      
      77.0367 (M+1).
    • Serine:

      
       106.0502 (M+0) 
      
      
      
      107.0472 (M+1).
    • Glutathione (Reduced):

      
       308.0911 (M+0) 
      
      
      
      309.0881 (M+1).

Complementary Protocol: Non-Invasive Pool Sizing ( H-MRS)

While MS tracks the movement (


N), MRS measures the amount. This is critical because a change in flux might be masked by a change in pool size.
  • Scanner: 3T or higher (7T/9.4T recommended for rodent brains).

  • Sequence: PRESS with Optimized TE .

    • Standard PRESS: TE = 35 ms (Glycine is buried under Myo-inositol).

    • Optimized PRESS:TE1 = 60 ms, TE2 = 100 ms (Total TE = 160 ms).

    • Mechanism:[1][5] At this specific echo time, the J-coupling of the Myo-inositol multiplet causes it to dephase (cancel out), while the Glycine singlet (uncoupled) remains fully visible at 3.55 ppm.

  • Quantification: Use LCModel with a basis set that includes the specific TE=160 ms response for Glycine.

Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo / Analytical Phase Infusion 1. 15N-Glycine Infusion (Steady State) MRS 2. High-Field 1H-MRS (TE=160ms) Measure Total Pool Size Infusion->MRS Microdialysis 3. Microdialysis (ECF Sampling) Infusion->Microdialysis Extraction 4. Tissue Extraction (Acetonitrile/Methanol) Infusion->Extraction Data 7. Data Integration Flux = (Enrichment x Pool Size) / Time MRS->Data LCHRMS 6. LC-HRMS Analysis (M vs M+1 Detection) Microdialysis->LCHRMS Extraction->LCHRMS Derivatization 5. Derivatization (Optional for GC-MS) LCHRMS->Data

Figure 2: Integrated Experimental Workflow. Combining MRS (Pool Size) and MS (Isotope Enrichment) provides a complete picture of neurotransmission dynamics.

Data Analysis & Flux Modeling

Step 1: Calculate Fractional Enrichment (FE)



Step 2: Calculate Turnover Rate (


) 
Using the rise-to-plateau curve from microdialysis samples:


  • 
    : Enrichment of the precursor pool (plasma glycine).
    
  • 
    : Fractional turnover rate (
    
    
    
    ).

Step 3: Absolute Flux (


) 
Combine MS and MRS data:


Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low

N Signal in Brain
Blood-Brain Barrier (BBB) transport is slow.Increase infusion duration to >2 hours. Ensure plasma enrichment >50%.
High Background Noise (MS) Matrix effects in ECF/Tissue.Use HILIC chromatography; consider derivatization (e.g., Fmoc) to improve ionization.
Overlapping Peaks (MRS) Myo-inositol not suppressed.Strictly verify TE=60/100ms timing. Shimming must be <15 Hz linewidth.
Serine Labeling > Glycine Rapid SHMT reversibility.This indicates high metabolic activity. Model Serine/Glycine as a single interconverting pool.

References

  • In vivo detection of brain glycine with echo-time-averaged 1H magnetic resonance spectroscopy at 4.0 T. Source: Magnetic Resonance in Medicine (2006).[1] Significance: Establishes the TE-averaging protocol to resolve Glycine from Myo-inositol. URL:[Link]

  • Tracing the nitrogen metabolites of glycine using 15N-glycine and mass spectrometry.

    
    N-Glycine into purines and glutathione.
    URL:[Link]
    
  • Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. Source: American Journal of Physiology-Endocrinology and Metabolism (2002). Significance: Provides the kinetic modeling equations for glycine flux and steady-state infusion protocols. URL:[Link]

  • In vivo 1H MR Spectroscopic Imaging of Glycine in Brain Tumors at 3T. Source: Magnetic Resonance in Medicine (2016). Significance: Validates the optimized PRESS sequence (TE 60/100ms) for clinical field strengths (3T). URL:[Link]

  • Measurement of glycine in the human brain in vivo by 1H-MRS at 3T. Source: Magnetic Resonance in Medical Sciences (2011). Significance: Demonstrates the feasibility of measuring glycine pool sizes in vivo, essential for the "MRS+MS" hybrid approach. URL:[Link]

Sources

Application Note: Measuring Protein Fractional Synthesis Rate (FSR) with 15N-Glycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for quantifying the Fractional Synthesis Rate (FSR) of proteins using stable isotope labeling with 15N-glycine. It covers the underlying principles, experimental design, detailed protocols for sample preparation and analysis by mass spectrometry, and the essential calculations. This guide is intended to provide researchers with the expertise to implement this powerful technique for studying dynamic changes in protein metabolism in various physiological and pathological states.

Introduction: The Dynamics of Protein Synthesis

The proteome is not a static entity; it is in a constant state of flux, with proteins being continuously synthesized and degraded. The rate at which new proteins are synthesized, known as the Fractional Synthesis Rate (FSR), is a critical indicator of cellular health, metabolic activity, and response to stimuli. Measuring FSR provides invaluable insights into disease mechanisms, the efficacy of therapeutic interventions, and the fundamental processes of aging and growth.

Stable isotope tracers, such as 15N-glycine, offer a safe and robust method to measure these dynamics in vivo. By introducing a "heavy" labeled amino acid into the system, we can track its incorporation into newly synthesized proteins over time. Mass spectrometry is then used to measure the ratio of labeled to unlabeled amino acids within a protein or a pool of proteins, allowing for the calculation of the synthesis rate.

Why 15N-Glycine?

Glycine is a non-essential amino acid that is readily taken up by cells and participates actively in protein synthesis. The 15N isotope is stable (non-radioactive) and can be accurately detected by mass spectrometry. Its relatively low natural abundance makes the change in isotopic enrichment easily measurable.

Experimental Design & Workflow

A successful FSR experiment requires careful planning. The general workflow involves the administration of the 15N-glycine tracer, followed by the collection of tissue and/or blood samples at specific time points. The choice of time points is crucial and depends on the expected synthesis rate of the protein(s) of interest.

Diagram: General Experimental Workflow for FSR Measurement

FSR_Workflow cluster_protocol Experimental Protocol Tracer 15N-Glycine Administration Sampling Blood/Tissue Sampling Tracer->Sampling Time course Processing Sample Processing Sampling->Processing Isolation Analysis Mass Spectrometry (GC-MS/LC-MS) Processing->Analysis Derivatization Calculation FSR Calculation Analysis->Calculation Data Acquisition

Caption: A generalized workflow for determining Fractional Synthesis Rate (FSR) using 15N-glycine.

Detailed Protocols

15N-Glycine Tracer Administration

The tracer can be administered as a bolus injection or as a continuous infusion. A bolus injection leads to a rapid peak in plasma enrichment followed by a decline, while a continuous infusion aims to maintain a steady-state enrichment of the precursor pool. The choice depends on the specific research question and the turnover rate of the protein of interest.

Sample Collection and Processing

Blood Samples:

  • Collect blood at predetermined time points into EDTA-containing tubes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

Tissue Biopsies:

  • Excise tissue biopsies and immediately freeze them in liquid nitrogen to halt metabolic activity.

  • Store samples at -80°C.

Protein Hydrolysis and Amino Acid Extraction
  • For tissue samples, homogenize the frozen tissue in a suitable buffer.

  • Precipitate total protein using an acid like perchloric acid (PCA).

  • Pellet the protein by centrifugation and wash to remove free amino acids.

  • Hydrolyze the protein pellet in 6M HCl at 110°C for 18-24 hours.

  • Dry the hydrolysate under a stream of nitrogen gas.

  • Reconstitute the dried amino acids in a suitable buffer for analysis.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids need to be derivatized to make them volatile. A common method is the N-tert-butyldimethylsilyl (t-BDMS) derivatization.

  • Add a solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile) to the dried amino acid extract.

  • Incubate at 70-100°C for 30-60 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

Mass Spectrometry Analysis

The goal of the mass spectrometry analysis is to determine the isotopic enrichment of glycine in both the precursor (plasma free amino acids) and the product (protein-bound amino acids) pools.

  • Precursor Pool Enrichment (Ep): This is the enrichment of 15N-glycine in the plasma, representing the pool of available amino acids for protein synthesis.

  • Product Pool Enrichment (Eb): This is the enrichment of 15N-glycine in the protein of interest.

The analysis is typically performed using GC-MS in selected ion monitoring (SIM) mode to monitor the ions corresponding to unlabeled (m/z) and labeled (m/z+1) glycine.

AnalyteDerivatizationIonization ModeMonitored Ions (m/z)
Glycinet-BDMSElectron Ionization (EI)Unlabeled (M+0), Labeled (M+1)

Calculating the Fractional Synthesis Rate (FSR)

The FSR is calculated using the precursor-product principle. The formula is:

FSR (%/hour) = [ (Eb(t) - Eb(0)) / (Ep * t) ] * 100

Where:

  • Eb(t) = Enrichment of 15N-glycine in the protein-bound pool at time t.

  • Eb(0) = Baseline (natural abundance) enrichment of 15N-glycine in the protein-bound pool at time 0.

  • Ep = Average enrichment of 15N-glycine in the precursor (plasma) pool over the labeling period.

  • t = Labeling period in hours.

Diagram: Precursor-Product Relationship in FSR Calculation

FSR_Calculation Precursor Precursor Pool (Plasma 15N-Glycine) Enrichment (Ep) Product Product Pool (Protein-bound 15N-Glycine) Enrichment (Eb) Precursor->Product Incorporation Rate (FSR) Time Time (t)

Caption: Conceptual diagram of the precursor-product model for FSR calculation.

Trustworthiness and Self-Validation

To ensure the accuracy and reliability of your FSR measurements, consider the following:

  • Internal Standards: The use of an internal standard, such as a deuterated amino acid, can help to correct for variations in sample preparation and instrument response.

  • Standard Curves: Generate standard curves with known enrichments of 15N-glycine to validate the accuracy of your mass spectrometer's measurements.

  • Biological Controls: Include appropriate control groups in your experimental design to account for biological variability.

Conclusion

The measurement of FSR using 15N-glycine is a powerful technique for investigating protein metabolism. By carefully designing experiments, meticulously preparing samples, and accurately analyzing data, researchers can gain significant insights into a wide range of biological processes. This application note provides a solid foundation for implementing this methodology in your research.

References

  • Hellerstein, M. K. (1999). In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and pharmaceutical research. Annual Review of Nutrition, 19(1), 533-562. [Link]

  • Waterlow, J. C., Garlick, P. J., & Millward, D. J. (1978). Protein turnover in mammalian tissues and in the whole body. North-Holland Publishing Company. [Link]

  • Rennie, M. J., Edwards, R. H., Halliday, D., Matthews, D. E., Wolman, S. L., & Millward, D. J. (1982). Muscle protein synthesis measured by stable isotope techniques in man: the effects of feeding and fasting. Clinical Science, 63(6), 519-523. [Link]

  • Biolo, G., Tipton, K. D., Klein, S., & Wolfe, R. R. (1997). An abundant supply of amino acids enhances the metabolic effect of exercise on muscle protein. American Journal of Physiology-Endocrinology and Metabolism, 273(1), E122-E129. [Link]

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope tracers in metabolic research: principles and practice of kinetic analysis. John Wiley & Sons. [Link]

Troubleshooting & Optimization

Technical Support Center: Minimizing Metabolic Scrambling of ¹⁵N-Glycine to Serine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing ¹⁵N-glycine in stable isotope tracing experiments. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to ensure the integrity of your metabolic labeling studies. Metabolic scrambling, particularly the conversion of ¹⁵N-glycine to ¹⁵N-serine, can significantly impact the interpretation of experimental results. Here, we will delve into the underlying biochemical mechanisms and provide actionable protocols to minimize this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of ¹⁵N-glycine to serine?

A1: Metabolic scrambling refers to the biochemical conversion of ¹⁵N-labeled glycine into ¹⁵N-labeled serine within the cell. This is a natural and reversible enzymatic process that can lead to the misinterpretation of labeling data, as the ¹⁵N isotope will be detected in both glycine and serine pools, as well as their downstream metabolites.[1] This makes it challenging to attribute the observed labeling solely to the direct incorporation of glycine.

Q2: What is the primary enzymatic pathway responsible for this conversion?

A2: The primary enzyme responsible for the interconversion of glycine and serine is Serine Hydroxymethyltransferase (SHMT) .[2][3][4] This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the reversible reaction where glycine is converted to serine, utilizing a one-carbon unit from 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[5][6] The reaction can proceed in both cytosolic and mitochondrial compartments, facilitated by the isoforms SHMT1 and SHMT2, respectively.[7]

Q3: Why is it crucial to minimize this scrambling in my experiments?

A3: Minimizing the scrambling of ¹⁵N-glycine to serine is critical for the accurate measurement of metabolic fluxes. If a significant portion of your ¹⁵N-glycine is converted to ¹⁵N-serine, it becomes difficult to discern whether the labeling in downstream metabolites originates from glycine or serine incorporation. This is particularly problematic when studying pathways where both amino acids are precursors, such as nucleotide biosynthesis and one-carbon metabolism.[8][9]

Q4: Can the Glycine Cleavage System (GCS) also contribute to ¹⁵N scrambling?

A4: Yes, the Glycine Cleavage System (GCS), a mitochondrial enzyme complex, can also contribute to the scrambling of the ¹⁵N label.[10][11] The GCS breaks down glycine into CO₂, ammonia (NH₃), and a one-carbon unit that is transferred to tetrahydrofolate (THF).[12][13] The released ¹⁵N-ammonia can then be re-assimilated into other amino acids, including serine, through various transamination reactions, further distributing the ¹⁵N label throughout the metabolic network.

Troubleshooting Guide: Minimizing ¹⁵N-Glycine to Serine Scrambling

This section provides detailed troubleshooting strategies for common issues encountered during ¹⁵N-glycine labeling experiments.

Issue 1: High levels of ¹⁵N enrichment in the serine pool.

Causality: This is the most direct indication of significant metabolic scrambling. The primary cause is high activity of the SHMT enzyme, which readily converts the supplied ¹⁵N-glycine into ¹⁵N-serine.[2] This is often exacerbated in rapidly proliferating cells, such as cancer cells, which have a high demand for one-carbon units for nucleotide and amino acid synthesis.[14][15]

Troubleshooting Strategies:

  • Optimize Labeling Time: The duration of labeling can significantly impact the extent of scrambling.

    • Short-term labeling (minutes to a few hours): This is often sufficient to label direct downstream metabolites of glycine before significant conversion to serine occurs.[16]

    • Long-term labeling (over 24 hours): This will almost certainly lead to isotopic steady-state, where the ¹⁵N label is distributed throughout interconnected metabolic pools, including serine.[16] For flux analysis, dynamic labeling experiments with multiple time points are recommended.

  • Modify Cell Culture Medium:

    • Supplement with Unlabeled Serine: Adding an excess of unlabeled ("cold") serine to the culture medium can dilute the newly synthesized ¹⁵N-serine pool, effectively reducing the overall ¹⁵N enrichment in serine. This strategy relies on the cell's preferential uptake of exogenous serine.[17]

    • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids, including serine and glycine, which can dilute the ¹⁵N-glycine tracer and affect labeling efficiency. Using dialyzed FBS is a best practice for all stable isotope tracing experiments.[16][18]

  • Pharmacological Inhibition:

    • Methotrexate (MTX): This drug is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate (THF), a required cofactor for SHMT.[19][20] By limiting the availability of THF, MTX can indirectly reduce the rate of the SHMT-catalyzed conversion of glycine to serine.[21][22] However, be aware that MTX will have broad effects on one-carbon metabolism and nucleotide synthesis.[23]

Data Summary: Effect of Experimental Conditions on ¹⁵N Scrambling

Experimental ConditionExpected ¹⁵N Enrichment in SerineRationale
Standard ¹⁵N-Glycine LabelingHighUninhibited SHMT activity leads to significant conversion.
Short-term LabelingLow to ModerateLess time for enzymatic conversion to occur.[16]
Supplementation with Unlabeled SerineLowDilution of the ¹⁵N-serine pool by exogenous unlabeled serine.[17]
Use of MethotrexateLowInhibition of the folate cycle reduces SHMT activity.[19][22]
Issue 2: Inconsistent labeling patterns across replicates.

Causality: Inconsistent labeling can arise from variations in cell culture conditions, which can alter metabolic states and enzyme activities.

Troubleshooting Strategies:

  • Strictly Control Cell Culture Conditions:

    • Cell Density: Ensure that cells are seeded at the same density and harvested at a consistent confluency across all replicates. Cell density can significantly impact nutrient availability and metabolic activity.

    • Incubator Environment: Maintain a stable environment within the incubator, as fluctuations in CO₂, temperature, and humidity can affect cell metabolism.[24]

    • Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination, as this can profoundly alter cellular metabolism.[24]

  • Ensure Complete Media Exchange: When introducing the ¹⁵N-glycine tracer, ensure a complete wash and exchange of the old medium to remove any residual unlabeled glycine and serine.

Experimental Protocols

Protocol 1: Short-Term ¹⁵N-Glycine Labeling
  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare the labeling medium: Use a custom-formulated medium lacking both glycine and serine, supplemented with dialyzed FBS. Add ¹⁵N-glycine to the desired final concentration.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the old medium.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate for a series of short time points (e.g., 15, 30, 60, 120 minutes).

  • At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

  • Harvest the cell lysate for downstream analysis by mass spectrometry.

Protocol 2: Minimizing Scrambling with Unlabeled Serine
  • Follow steps 1 and 2 from Protocol 1.

  • In addition to ¹⁵N-glycine, supplement the labeling medium with a high concentration of unlabeled L-serine (e.g., 2-5 times the normal physiological concentration).

  • Proceed with steps 3-7 from Protocol 1, using your desired labeling time.

Visualizing the Metabolic Pathway

The following diagram illustrates the key metabolic pathways involved in glycine and serine interconversion and the points of intervention to minimize scrambling.

Glycine_Serine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_inhibition Pharmacological Intervention Glycine_in ¹⁵N-Glycine (exogenous) Glycine_pool ¹⁵N-Glycine Pool Glycine_in->Glycine_pool SHMT1 SHMT1 Glycine_pool->SHMT1 Downstream_Gly Glycine-derived Metabolites Glycine_pool->Downstream_Gly Glycine_mito ¹⁵N-Glycine Glycine_pool->Glycine_mito Serine_pool ¹⁵N-Serine Pool Serine_pool->SHMT1 Downstream_Ser Serine-derived Metabolites Serine_pool->Downstream_Ser Serine_mito ¹⁵N-Serine Serine_pool->Serine_mito SHMT1->Serine_pool Scrambling Methylene_THF_cyto 5,10-CH₂-THF SHMT1->Methylene_THF_cyto THF_cyto THF THF_cyto->SHMT1 Serine_ex Unlabeled Serine (exogenous) Serine_ex->Serine_pool Dilution Glycine_mito->Glycine_pool SHMT2 SHMT2 Glycine_mito->SHMT2 GCS Glycine Cleavage System (GCS) Glycine_mito->GCS Serine_mito->Serine_pool Serine_mito->SHMT2 SHMT2->Serine_mito NH3 ¹⁵N-NH₃ GCS->NH3 Label Scrambling Methylene_THF_mito 5,10-CH₂-THF GCS->Methylene_THF_mito MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits DHFR->THF_cyto Regenerates

Sources

Technical Support Center: Isotope-Labeled Protein Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with isotopic labeling of recombinant proteins. Here, we address common issues, provide in-depth explanations, and offer field-proven protocols to help you achieve high-level (>98%) ¹⁵N enrichment for your structural and functional studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final protein shows low ¹⁵N enrichment after expression. What is the most common cause?

A1: The most frequent cause of low ¹⁵N enrichment is contamination of your minimal medium (e.g., M9) with unlabeled nitrogen (¹⁴N) sources. Escherichia coli will preferentially utilize readily available amino acids and complex nitrogen compounds over synthesizing amino acids de novo from the provided ¹⁵N-labeled ammonium salt (¹⁵NH₄Cl).

Core Directive for Troubleshooting: Your primary goal is to create an environment where the only available nitrogen source for amino acid synthesis is the ¹⁵NH₄Cl you provide.

Common Sources of ¹⁴N Contamination:

  • Starter Culture Carryover: Using a large volume of starter culture grown in rich, unlabeled medium (like Luria-Bertani, LB) is a primary culprit. The peptides, amino acids, and yeast extract from the LB broth are carried into your minimal media, providing a rich source of ¹⁴N.

  • Inadequately Prepared Media: Using water or stock solutions contaminated with biological material or other nitrogenous compounds.

  • "Metabolic Scrambling": In some cases, the bacteria can metabolize one amino acid into another. If your media is supplemented with any unlabeled amino acids, this can lead to the dilution of the ¹⁵N label across other amino acid populations.[1][2][3][4]

Q2: How can I prevent ¹⁴N contamination from my starter culture?

A2: This is a critical step for achieving high enrichment. You must minimize the amount of rich media carried over into your main ¹⁵N M9 culture. There are two robust methods to achieve this:

Method 1: Cell Pelleting and Resuspension (Recommended) This is the most effective method. Instead of directly inoculating from the LB starter, you first harvest the cells and wash them to remove the ¹⁴N-rich supernatant.

Method 2: Acclimatization Starter Culture This method involves an intermediate step where cells are gradually adapted to the minimal media environment.

A detailed, step-by-step protocol for both starter culture preparation and the main expression is provided in the below.

Q3: I've addressed the starter culture issue, but my enrichment is still not optimal. What else should I investigate?

A3: If ¹⁴N contamination from the starter culture has been ruled out, consider these other factors that can impact labeling efficiency and overall protein yield.

  • Poor Protein Expression Levels: If your protein expresses poorly, the signal from your labeled protein might be low compared to the background of unlabeled E. coli proteins. This can give the appearance of low enrichment.

    • Troubleshooting: Optimize expression conditions. This can include changing the induction temperature (e.g., dropping from 37°C to 18-25°C), varying the IPTG concentration (0.1 mM to 1 mM), or using a different E. coli expression strain like C41(DE3) or C43(DE3), which are known to handle toxic or difficult-to-express proteins better.[5]

  • Leaky Expression: Uninduced, or "leaky," expression of your protein before the cells are in the ¹⁵N medium can lead to a population of unlabeled protein.[5] This is particularly problematic for toxic proteins, as it can select for cells that have lost the expression plasmid.

    • Troubleshooting: Use tightly regulated promoter systems (like the T7 promoter in pET vectors) and consider adding glucose to your rich media starter culture to help suppress basal expression.[5]

  • Codon Bias: If your target protein is from a eukaryotic source, it may contain codons that are rare in E. coli. This can lead to translational stalling and truncated, low-yield expression.[6]

    • Troubleshooting: Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., BL21(DE3)-CodonPlus strains) or synthesize a codon-optimized version of your gene.

  • Metabolic Health of the Cells: Cells grown in minimal media are under more metabolic stress than those in rich media. Ensure your M9 medium is properly supplemented with essential salts, vitamins (thiamine is critical), and trace metals to ensure healthy growth and efficient protein synthesis.[7][8]

Troubleshooting Workflow Diagram

This diagram outlines a logical path to diagnose the cause of low ¹⁵N enrichment.

TroubleshootingWorkflow Start Low ¹⁵N Enrichment Detected (e.g., via Mass Spec) CheckStarter Q: Was starter culture handled correctly? Start->CheckStarter StarterYes Yes CheckStarter->StarterYes Pelleting used and <1% v/v StarterNo No CheckStarter->StarterNo Direct inoculation or >1% v/v CheckExpression Q: Is protein expression level adequate? StarterYes->CheckExpression ImplementProtocol Implement Cell Pelleting Protocol (See Protocol 2.1) StarterNo->ImplementProtocol ImplementProtocol->Start Re-run Expression ExpressionYes Yes CheckExpression->ExpressionYes ExpressionNo No CheckExpression->ExpressionNo CheckMedia Q: Is M9 Media correctly prepared? ExpressionYes->CheckMedia OptimizeExpression Optimize Expression: - Lower Temperature - Vary IPTG - Change E. coli Strain ExpressionNo->OptimizeExpression OptimizeExpression->Start Re-run Expression MediaYes Yes CheckMedia->MediaYes MediaNo No CheckMedia->MediaNo FinalCheck Analyze Protein by Mass Spec MediaYes->FinalCheck RemakeMedia Remake All Stock Solutions: - Use high-purity water - Add vitamins/trace metals MediaNo->RemakeMedia RemakeMedia->Start Re-run Expression

Caption: A decision tree for troubleshooting low ¹⁵N enrichment.

Data Presentation: Quantifying Enrichment

Mass spectrometry is the definitive method to confirm isotopic incorporation. A fully ¹⁵N-labeled protein will have a mass increase corresponding to the number of nitrogen atoms in its sequence.

Table 1: Expected vs. Observed Mass Shifts

Enrichment LevelTheoretical Mass Shift (Protein with 250 N atoms)Appearance in Mass SpectrumPotential Cause
>98% (Ideal) + ~246 DaA single, sharp peak shifted by the expected mass.Correct protocol followed.
80-95% (Partial) + ~197 to 234 DaPeak is shifted, but may be broadened or show shoulders. A small peak at the unlabeled mass might be visible.Minor ¹⁴N contamination, often from starter culture.
<50% (Low) < +123 DaA complex pattern of peaks, or a main peak close to the unlabeled mass.[9]Significant ¹⁴N contamination from starter or media. Poor protein expression.
No Shift 0 DaPeak matches the calculated mass of the unlabeled protein.Failure to use ¹⁵NH₄Cl, or cells did not grow in minimal media.

Note: The exact mass shift is (Mass of ¹⁵N - Mass of ¹⁴N) * Number of N atoms ≈ 0.984 Da per nitrogen atom.

You can determine the labeling efficiency by comparing the experimental isotope pattern of a peptide to its theoretical profile at different enrichment levels.[10] A lower-than-expected enrichment will result in a more prominent M-1 peak (the peak corresponding to the isotopologue with one less neutron).[10]

Protocols: Step-by-Step Methodologies

Protocol 1: Preparation of M9 Minimal Media (1 Liter)

This protocol is adapted from established methods for high-yield protein expression.[7][8][11][12]

  • Prepare Stock Solutions: Prepare the following stocks using high-purity, sterile water. Sterilize by autoclaving or filter sterilization as indicated.

    • 10x M9 Salts: 60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl. Dissolve in water to 1 L. Autoclave.

    • ¹⁵N Source: 1 g ¹⁵NH₄Cl. Dissolve in 10-20 mL water. Filter sterilize.

    • Carbon Source: 20% (w/v) Glucose. 20 g D-glucose in 100 mL water. Autoclave separately.

    • Magnesium: 1 M MgSO₄. Autoclave.

    • Calcium: 1 M CaCl₂. Autoclave.

    • Vitamins: 1 mg/mL Thiamine, 1 mg/mL Biotin. Filter sterilize.

    • 100x Trace Metals: 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, 1.6 mg MnCl₂·6H₂O. Dissolve EDTA first in ~800 mL water, adjust pH to 7.5, then add other components. Bring volume to 1 L and filter sterilize.[7]

  • Assemble Final Medium: In a sterile 2 L flask, combine the following under sterile conditions:

    • ~850 mL sterile, high-purity water

    • 100 mL of 10x M9 Salts

    • The entire filter-sterilized ¹⁵NH₄Cl solution

    • 20 mL of 20% Glucose

    • 1 mL of 1 M MgSO₄

    • 0.3 mL of 1 M CaCl₂

    • 1 mL of 1 mg/mL Thiamine

    • 1 mL of 1 mg/mL Biotin

    • 10 mL of 100x Trace Metals

    • Appropriate antibiotic(s)

Protocol 2: Cell Growth and Protein Expression

This protocol emphasizes the critical step of minimizing ¹⁴N carryover.

2.1 Starter Culture Preparation

  • Pick a single colony of your transformed E. coli expression strain and inoculate 5-10 mL of standard LB medium containing the appropriate antibiotic.

  • Grow overnight at 37°C with vigorous shaking.

  • The next morning, transfer the overnight culture to a sterile centrifuge tube.

  • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Crucially, discard the supernatant , which contains the ¹⁴N-rich LB medium.

  • Gently resuspend the cell pellet in 5-10 mL of sterile ¹⁵N M9 medium (prepared as in Protocol 1). This washes the cells.

  • Pellet the cells again by centrifugation. Discard the supernatant.

2.2 Main Culture Inoculation and Expression

  • Resuspend the final, washed cell pellet in 1-2 mL of fresh ¹⁵N M9 medium.

  • Use this resuspension to inoculate 1 L of ¹⁵N M9 medium in a 2 L baffled flask.

  • Grow the culture at the desired temperature (e.g., 37°C) with vigorous shaking (250-280 rpm) until the OD₆₀₀ reaches 0.6-0.8.[7]

  • Cool the culture to the induction temperature if different from the growth temperature (e.g., cool to 20°C on ice for 15-20 minutes).

  • Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.5 mM).

  • Continue to incubate at the induction temperature for the required time (e.g., 16-18 hours at 20°C).

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Discard the supernatant and store the cell pellet at -80°C until purification.

References

  • EMBL Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. [Link]

  • Teng, S., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Sivashanmugam, A., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR. [Link]

  • University of Washington School of Medicine. 15N labeling in E. coli. [Link]

  • UConn Health. Protocol for minimal medium cell growths. [Link]

  • ResearchGate. Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media?. [Link]

  • Atreya, H. S. (2014). Amino Acid Selective Labeling and Unlabeling for Protein Resonance Assignments. In: Krishnan, V., Das, R. (eds) Isotope Labeling in Biomolecular NMR. Springer, Dordrecht. [Link]

  • Wainwright, M., et al. (2019). Role of Starter Cultures on the Safety of Fermented Meat Products. Foods. [Link]

  • Kerfah, R., et al. (2015). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. NIH. [Link]

  • Rosano, G. L., & Ceccarelli, E. A. (2014). Strategies to optimize protein expression in E. coli. Frontiers in Microbiology. [Link]

  • Shrestha, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • Clore, G. M., & Kuszewski, J. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. [Link]

  • Singh, R., et al. (2019). Approach for peptide quantification using 15N mass spectra. ResearchGate. [Link]

  • Spadaccini, R., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. [Link]

Sources

resolving signal overlap in glycine regions of HSQC spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced NMR Spectroscopy Subject: Resolving Signal Overlap in Glycine Regions of HSQC Spectra Ticket ID: NMR-GLY-RES-001

Executive Summary: The "Glycine Knot"

Glycine residues often present a unique challenge in


 HSQC spectra. Lacking a side-chain 

-carbon, glycine amides experience a distinct local magnetic environment that causes their signals to cluster in a narrow spectral window (typically

: 106–112 ppm;

: 8.0–8.5 ppm). In Intrinsically Disordered Proteins (IDPs) or large globular proteins, this degeneracy renders standard assignment strategies impossible.

This guide provides a tiered troubleshooting workflow, moving from non-invasive pulse sequence adjustments to advanced isotopic labeling strategies.

Module 1: Acquisition Strategy (The "Software" Fix)

Use this module if you cannot alter your sample.

The MUSIC Filter (Multiplicity Selection)

The MUSIC (Multiplicity Selective In-phase Coherence Transfer) pulse sequence is the most elegant solution for glycine overlap. It exploits the unique topology of Glycine (


) versus other amino acids (

).
  • Mechanism: The sequence uses a topology-selective element where delays are tuned to the one-bond

    
     coupling. By setting the evolution delay to 
    
    
    
    , signals from
    
    
    groups (non-Gly) are inverted relative to
    
    
    (Gly), allowing for selective suppression or editing.

Protocol: Implementing Gly-Selective HSQC

  • Calibrate Pulses: Ensure precise 90° and 180° pulse calibration on

    
    .
    
  • Delay Setup: Set the multiplicity selection delay (

    
    ) based on the average 
    
    
    
    coupling (~140 Hz).
    • 
      .
      
  • Phase Cycling: Select the phase cycle that subtracts the

    
     components, leaving a clean "Glycine-only" spectrum.
    
IPAP-HSQC (Resolution Enhancement)

If you need to resolve overlaps without filtering peaks out, switch from standard HSQC to IPAP-HSQC (In-Phase/Anti-Phase).

  • Why: Standard HSQC lines are broadened by

    
     coupling (~90 Hz) in the indirect dimension if not decoupled, or by relaxation interference if decoupled. IPAP records two sub-spectra (sum and difference) to separate the doublet components without decoupling, preserving the narrowest line component (TROSY effect) while removing the splitting computationally.
    
  • Result: Effective linewidth reduction by up to 30-50%, often enough to resolve shoulder peaks in the Gly region.

Module 2: Alternative Detection (The "Dimensional" Fix)

Use this module if


 dispersion is insufficient (e.g., IDPs).

The Strategy: Abandon the


 plane. Glycine has a degenerate Nitrogen shift but a highly distinct Carbonyl (

) shift.
The C-Detected CON Experiment

The CON experiment correlates the amide Nitrogen of residue (


) with the Carbonyl carbon of the preceding residue (

).
  • Advantage: Carbonyl chemical shifts have a dispersion range of ~6 ppm in IDPs, compared to the narrow clustering of Amides.

  • Requirement: The sample must be

    
     labeled.
    

Data Comparison: HSQC vs. CON

Feature

HSQC

-Detected CON
Detection Nucleus Proton (

)
Carbon (

)
Glycine Resolution Poor (Clustered)Excellent (Dispersed by

)
Proline Visibility Invisible (No NH)Visible (Correlates

)
Sensitivity HighLow (Requires Cryoprobe optimized for

)
Salt Tolerance Low (Salt noise affects

)
High (Salt has less effect on

coil)

Module 3: Isotopic Labeling (The "Hardware" Fix)

Use this module for de novo sample preparation.

Selective Unlabeling (Reverse Labeling)

Instead of trying to find Glycine, remove it.

  • Method: Grow bacteria in minimal media with

    
     (source of label) + add excess unlabeled  (
    
    
    
    ) Glycine.
  • Metabolic Warning: Glycine is a metabolic precursor to Serine and Threonine. Adding unlabeled Gly will partially unlabel Ser/Thr regions.

  • Fix: Add unlabeled Glycine and labeled Serine/Threonine to the media to force the pathway specificity, or use auxotrophic strains (e.g., DL39) that cannot synthesize Glycine.

Selective Labeling (Gly-Only)
  • Method: Use a cell-free synthesis system.[1]

  • Why: E. coli metabolism is too "leaky" for pure positive labeling of Glycine without scrambling. Cell-free systems allow you to add

    
    -Glycine as the only labeled amino acid.
    
  • Result: An HSQC containing only Glycine peaks.[2]

Workflow Visualization

GlycineResolution Start START: Glycine Overlap in HSQC SampleFixed Is the sample fixed? Start->SampleFixed PulseSeq Pulse Sequence Strategy SampleFixed->PulseSeq Yes (Cannot remake) Labeling Labeling Strategy SampleFixed->Labeling No (Can remake) IsIDP Is protein Disordered (IDP)? PulseSeq->IsIDP UseCON Use 13C-Detected CON (Exploit C' dispersion) IsIDP->UseCON Yes (High Flexibility) UseMUSIC Use MUSIC-HSQC (Select for CH2 topology) IsIDP->UseMUSIC No (Folded/Globular) UseIPAP Use IPAP-HSQC (Remove J-coupling) UseMUSIC->UseIPAP If sensitivity low Reverse Reverse Labeling (Add 14N-Gly to 15N media) Labeling->Reverse ScrambleCheck Check for Scrambling (Ser/Thr signals lost?) Reverse->ScrambleCheck Auxotroph Use Auxotrophic Strain or Cell-Free System ScrambleCheck->Auxotroph Scrambling Detected

Caption: Decision tree for selecting the optimal Glycine resolution strategy based on sample constraints and protein type.

Frequently Asked Questions (FAQ)

Q: I tried reverse labeling Glycine, but my Serine peaks also disappeared. Why? A: This is due to metabolic scrambling. In E. coli, Glycine is converted to Serine via the enzyme serine hydroxymethyltransferase. To prevent this, you must either add labeled Serine to the media (to suppress the biosynthetic pathway) or use a cell-free expression system where metabolic pathways are inactive.

Q: Can I use TROSY to fix the overlap? A: TROSY (Transverse Relaxation-Optimized Spectroscopy) improves linewidths for large proteins (>25 kDa) but does not inherently change chemical shift dispersion. While sharper lines might resolve marginal overlap, it will not separate the severe clustering typical of Glycine. For that, you need the filtering of MUSIC or the dimensionality change of CON.

Q: What is the minimum concentration for a


C-CON experiment? 
A:  Because you are detecting 

C (which has 1/4 the gyromagnetic ratio of

), sensitivity is lower. We recommend a minimum of 300-500

M sample concentration and a CryoProbe optimized for Carbon detection.

References

  • MUSIC Pulse Sequence: Schubert, M., et al. (1999). "MUSIC in Triple-Resonance Experiments: Amino Acid Type-Selective 1H-15N Correlations." Journal of Magnetic Resonance.

  • CON Experiment: Bermel, W., et al. (2006). "13C-detected proton-nitrogen correlation spectroscopy in proteins." Journal of Biomolecular NMR.

  • Selective Labeling: Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature.

  • IPAP-HSQC: Ottiger, M., et al. (1998). "Measurement of J and Dipolar Couplings from Simplified Two-Dimensional NMR Spectra." Journal of Magnetic Resonance.

Sources

Technical Support Center: Optimizing 15N Glycine for Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Optimizing 15N-glycine concentration is a critical balancing act in metabolic flux analysis (MFA) and NMR spectroscopy. Unlike essential amino acids, glycine is metabolically "slippery"—it rapidly exchanges nitrogen with the serine pool and the one-carbon folate cycle.

This guide moves beyond basic recipes to address the mechanistic realities of labeling. We focus on maximizing isotopic enrichment (fractional labeling) while minimizing metabolic scrambling and maintaining cell viability in CHO and HEK293 systems.

Module 1: The Core Challenge – Metabolic Scrambling

Before optimizing concentration, you must understand why your signal might be diluted or appear in unexpected metabolites. The primary culprit is Serine Hydroxymethyltransferase (SHMT) .

Mechanism of Action

SHMT reversibly converts Glycine to Serine. If you label with 15N-Glycine, the cell will inevitably produce 15N-Serine, "scrambling" your signal. Conversely, endogenous synthesis of glycine from glucose (via serine) will dilute your 15N-Glycine pool.

SHMT_Scrambling Gly 15N-Glycine (Exogenous Tracer) Ser 15N-Serine (Scrambled Product) Gly->Ser SHMT (Rapid Exchange) Pool Endogenous Glycine Pool Pool->Gly Dilution Effect THF THF MTHF 5,10-CH2-THF THF->MTHF C1 Transfer

Figure 1: The Scrambling Pathway. The rapid interconversion via SHMT means 15N-Glycine does not stay isolated. High SHMT activity in CHO cells leads to significant label transfer to Serine.

Module 2: Optimization Protocol (Self-Validating)

Do not guess the concentration. Use this titration protocol to determine the "Saturation Point"—the concentration where exogenous 15N-Glycine overwhelms endogenous synthesis without inducing osmotic stress.

Experimental Workflow
StepActionTechnical Rationale
1 Base Media Prep Use Glycine-Free DMEM or CHO basal media. Dialyzed FBS is mandatory to remove unlabeled glycine (typically ~200-400 µM in standard serum).
2 The Titration Set up 5 parallel flasks: 0.4 mM (Physiological), 1.0 mM , 2.0 mM , 4.0 mM , 8.0 mM 15N-Glycine.
3 Scramble Block Add unlabeled L-Serine (0.5 - 1.0 mM) to all flasks. Why? This saturates the serine pool, thermodynamically discouraging the conversion of 15N-Gly

15N-Ser.
4 Harvest & Analyze Harvest at steady state (typically 24-48h). Measure Isotopic Enrichment (IE) via GC-MS or NMR.
Data Interpretation Guide
  • Target IE: >90% enrichment.

  • If IE plateaus at 60%: Endogenous synthesis is too high. Action: Increase 15N-Gly concentration or switch to a "pulse" labeling strategy during the stationary phase when biosynthesis slows.

  • If Cell Viability Drops: Check osmolality. Glycine is generally well-tolerated (up to 10mM in CHO), but sudden osmotic shifts can trigger apoptosis.

Module 3: Troubleshooting & FAQs

Q1: I see strong 15N signals in Purines (Adenine/Guanine). Is my glycine contaminated?

Diagnosis: No, this is metabolic flux. Explanation: Glycine provides the C4, C5, and N7 atoms of the purine ring. Fix: This confirms your label is entering the biosynthetic pathways. If you specifically want to study protein incorporation only, you must inhibit purine synthesis or shorten the labeling time (pulse labeling).

Q2: My 15N-Glycine incorporation is low, even at high concentrations (4mM).

Diagnosis: Competition from the "Glycine Cleavage System" (GCS). Explanation: The GCS breaks down glycine into CO2, NH4+, and methylene-THF. In highly active mitochondria, your tracer is being burned for fuel/C1 units. Fix:

  • Increase Concentration: Push to 8-10 mM (monitor pH/osmolality).

  • Add Formate: Adding unlabeled formate (0.5 mM) can spare glycine from being used as a one-carbon donor.

Q3: Can I use standard DMEM and just "spike" in 15N-Glycine?

Diagnosis: CRITICAL ERROR. Explanation: Standard DMEM contains 0.4 mM unlabeled glycine. Adding 0.4 mM 15N-Glycine results in a maximum theoretical enrichment of only 50%. Fix: You must use custom Glycine-free media. If custom media is unavailable, you must use a massive excess of 15N-Glycine (e.g., 10 mM spike into 0.4 mM media) to dilute the unlabeled background, but this alters media osmolality.

Q4: Is high glycine toxic to CHO cells?

Diagnosis: Generally, no. Explanation: Unlike neurons (where glycine is excitotoxic), CHO cells tolerate high glycine well. In fact, glycine addition (along with Proline) has been shown to mitigate ammonium toxicity in CHO cultures [1].[1][2] Warning: Do not exceed 20 mM without validating osmolality.

Module 4: Recommended Concentrations by Application

ApplicationRecommended [15N-Gly]Notes
Protein NMR (Backbone) 2.0 - 5.0 mM Requires high occupancy. Scrambling is less critical if assignments are known.
Metabolic Flux (MFA) 0.4 - 1.0 mM Keep near physiological levels to avoid perturbing metabolic rates.
Mass Spec Standards 4.0 mM + Goal is maximum heavy isotope incorporation (SILAC).

References

  • Effects of amino acid additions on ammonium stressed CHO cells. Source: PubMed / NIH Significance: Demonstrates that Glycine addition is not only safe but beneficial for CHO cell growth under stress.

  • Metabolic flux analysis of CHO cells. Source: PubMed / NIH Significance: details the metabolic wiring of CHO cells, including the glycine-serine nodes.

  • Serine–glycine–one-carbon metabolic network. Source: PubMed Central Significance: Explains the mechanistic basis of scrambling via SHMT.

  • Optimising in-cell NMR acquisition. Source: PubMed Central Significance: Discusses concentration limits and signal-to-noise optimization for intracellular detection.

Sources

correcting for natural abundance background in 15N glycine MS data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Natural Abundance Background in


N Glycine MS Data
Role:  Senior Application Scientist
Status:  Operational

Introduction

Welcome to the Isotope Analysis Support Hub. If you are quantifying


N-labeled glycine using Mass Spectrometry (MS), you have likely encountered a discrepancy between your theoretical enrichment and your observed data. This is almost certainly due to Natural Abundance (NA) interference .

In small molecules like glycine (


), the naturally occurring 

C isotope creates a signal that overlaps directly with your

N tracer signal in low-to-medium resolution instruments. This guide provides the theoretical framework, mathematical correction protocols, and troubleshooting steps to resolve these artifacts.

Part 1: The Core Problem (Theory)

Q: Why is my unlabeled glycine showing a signal in the labeled channel?

A: This is due to the "M+1" effect caused by Carbon-13.[1] Glycine has a monoisotopic mass (M+0) of approximately 75.032 Da . When you label with


N, you expect a shift to 76.029 Da .
However, naturally occurring glycine also produces a peak at ~76.035 Da due to the 1.1% natural abundance of 

C.

Unless your mass spectrometer has a resolution greater than 120,000 (at m/z 200), these two peaks will merge into a single "M+1" signal. You are measuring the sum of the tracer (


N) and the background (

C).
Visualizing the Interference

The following diagram illustrates how natural isotopes "spill over" into your tracer channels.

IsotopeInterference Unlabeled Unlabeled Glycine (Natural) M0 M+0 Peak (m/z ~75) Unlabeled->M0 Major Signal (97%) M1 M+1 Peak (m/z ~76) Unlabeled->M1 Natural 13C (2.2%) Natural 15N (0.37%) Labeled 15N-Labeled Glycine (Tracer) Labeled->M1 15N Tracer Signal

Part 2: Mathematical Correction (The "How-To")

Q: How do I mathematically strip the natural background?

A: You must apply a Matrix Correction Algorithm (often solved via Cramer’s rule or Least Squares). Simple subtraction is insufficient because the background scales with the total pool size.

Step 1: Define Natural Abundance Constants

Use these standard IUPAC isotopic abundances for your calculations:

ElementIsotopeMass (Da)Abundance (%)
Carbon

C
12.0000098.93

C
13.003351.07
Nitrogen

N
14.0030799.636

N
15.000110.364
Oxygen

O
15.9949199.757

O
17.999160.205
Step 2: The Correction Logic

The measured intensity vector (


) is the product of a Correction Matrix (

) and the true labeled distribution (

).


To find the true distribution, you must invert the matrix:



For Glycine (


), the probability of finding a 

C atom in an unlabeled molecule is roughly

.
Correction Workflow Diagram

CorrectionWorkflow RawData Raw MS Data (Intensities for M+0, M+1, M+2) Normalize Normalize Intensities (Sum = 1.0) RawData->Normalize ConstructMatrix Construct Correction Matrix (M) Based on C2H5NO2 formula Normalize->ConstructMatrix InvertMatrix Invert Matrix (M^-1) ConstructMatrix->InvertMatrix Calculate Calculate True Distribution I_true = M^-1 * I_meas InvertMatrix->Calculate Validate Validation Check (No negative values) Calculate->Validate

Part 3: Troubleshooting & FAQs

Q: My corrected enrichment values are negative. What is wrong?

A: Negative enrichment is a mathematical impossibility in reality, but a common computational artifact.

  • Cause 1: Over-correction. You may be using a generic "amino acid" correction factor instead of one specific to Glycine (

    
    ). A matrix built for Leucine (
    
    
    
    ) will subtract too much
    
    
    C background from Glycine.
  • Cause 2: Integration Error. If the M+0 peak is saturated (detector overload) while M+1 is within linear range, the ratio

    
     is artificially high. When you subtract the background, the result skews negative.
    
  • Solution: Check your raw intensity (counts). If M+0 >

    
     (Orbitrap) or detector saturation limits, dilute the sample.
    
Q: Can I distinguish N from C without math?

A: Only if you have Ultra-High Resolution (UHR) .

  • Mass Difference:

    • 
      C mass shift: +1.00335 Da
      
    • 
      N mass shift: +0.99703 Da
      
    • Difference (

      
      ): 6.32 mDa 
      
  • Required Resolution: To separate these peaks at 50% valley, you need a resolving power of >120,000 at m/z 76.

  • Instrument Guide:

    • Triple Quad / Q-TOF: Cannot resolve. Must use Math Correction.

    • Orbitrap (Standard): Marginal.

    • FT-ICR / Orbitrap (High Res Mode): Can resolve.

Q: Does derivatization affect the correction?

A: YES. This is a critical oversight. If you derivatize glycine (e.g., with TBDMS or FMOC) to make it volatile for GC-MS or retainable on LC, you are adding carbons.

  • Example: Glycine (

    
    ) + TBDMS (
    
    
    
    ). Total Carbon =
    
    
    .
  • Impact: The background

    
    C signal will now come from 8 carbons, not 2. The M+1 natural abundance peak will jump from ~2.2% to ~8.8%.
    
  • Action: You must update your Correction Matrix to reflect the elemental formula of the entire derivatized fragment , not just the glycine molecule.

Part 4: Recommended Software Tools

While manual matrix inversion is good for understanding, use validated software for batch processing to ensure data integrity.

  • IsoCor: Open-source Python tool.[2][3][4] Excellent for correcting high-resolution data and handling derivatization naturally.

  • IsoCorrectoR: An R-package specifically designed for metabolomics data correction.[2]

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255–262.

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.

  • Heinrich, K., et al. (2018). IsoCorrectoR: A tool for natural isotope correction.[1][5][2][3][6] Scientific Reports, 8, 17910.

  • Midani, F. S., et al. (2017).[5] A Computational Framework for High-Throughput Isotopic Natural Abundance Correction. Analytical Chemistry.

Sources

Technical Support Center: 15N-Glycine Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Overcoming Isotopic Dilution of 15N-Glycine in vivo Ticket ID: GLY-15N-PROTO-001

Welcome to the Stable Isotope Technical Support Center

You are likely here because your Fractional Synthesis Rate (FSR) calculations are inconsistent, or your tracer enrichment levels are inexplicably low in target tissues.

The Core Problem: Glycine is metabolically "slippery." Unlike essential amino acids (e.g., Leucine, Phenylalanine), Glycine is non-essential, rapidly synthesized de novo, and aggressively exchanged via the Serine-Glycine shuttle. In an in vivo system, the endogenous production of unlabeled glycine constantly dilutes your tracer. If you do not account for this, your calculated synthesis rates will be biologically meaningless.

This guide provides the three field-proven protocols to lock down your enrichment values.

Module 1: The Flooding Dose Technique

The Directive: Do not rely on "trace" amounts. Swamp the system.

The most effective way to prevent isotopic dilution is to render endogenous production statistically insignificant. By administering a massive bolus of unlabeled glycine alongside your tracer, you create a "flood" that overwhelms the endogenous "trickle."

The Mechanism

In a standard continuous infusion, the specific enrichment (


) depends on the balance between infusion rate and endogenous appearance (

). In a flooding dose, the exogenous supply is so high that

becomes negligible. This forces the precursor enrichment in all compartments (plasma, intracellular, tRNA) to equilibrate rapidly.
Diagram: The Flooding Dose Logic

FloodingDose Tracer 15N-Glycine Tracer PlasmaPool Plasma Pool Tracer->PlasmaPool Input Flood Unlabeled Glycine (Flooding Dose) Flood->PlasmaPool Massive Flux (>> Ra) Endogenous Endogenous Synthesis (The Dilution Factor) Endogenous->PlasmaPool Minor Input TissuePool Intracellular Pool (tRNA) PlasmaPool->TissuePool Rapid Equilibration Protein Protein Synthesis TissuePool->Protein Incorporation

Figure 1: The "Flooding Dose" strategy minimizes the impact of endogenous synthesis (yellow) by overwhelming the pool with exogenous glycine (blue), ensuring tissue enrichment matches plasma enrichment.

Protocol: The Garlick Method (Adapted)
  • Preparation: Prepare a solution containing 15N-Glycine mixed with unlabeled Glycine .

  • Dosage Calculation:

    • Total Glycine (Tracer + Carrier): 4.0 mmol/kg body weight (approx. 300 mg/kg).

    • Enrichment Target: 40–50 Mole Percent Excess (MPE).

  • Administration: Intravenous bolus injection over 2–3 minutes.

  • Timing: Sacrifice or biopsy must occur rapidly (typically 10–40 minutes post-injection) before the flood clears and dilution returns.

Troubleshooting:

  • Issue: Subjects show signs of nausea.

    • Fix: The osmotic load is high. Reduce the dose to 2.0 mmol/kg or extend injection time to 5 minutes. Note that lower doses increase the risk of imperfect equilibration between plasma and tissue.

Module 2: The Precursor Problem (Analytical)

The Directive: Plasma enrichment is a lie. Measure the intracellular reality.

If you cannot use a flooding dose (e.g., in fragile clinical populations), you must use a continuous infusion. The critical error here is assuming that Plasma Enrichment = Precursor Enrichment . It does not. The cell synthesizes glycine internally, diluting the intracellular pool relative to plasma.

The Solution: Urinary Hippurate

The "Golden Standard" for hepatic protein synthesis is Urinary Hippurate .

  • Logic: The liver conjugates Glycine with Benzoate to form Hippurate.

  • Benefit: This conjugation happens intracellularly. Therefore, the enrichment of excreted hippurate directly reflects the enrichment of the intracellular hepatic glycine pool, not the plasma.

Data Comparison: Precursor Pools
Precursor Pool MeasuredAccuracy for Protein SynthesisPhysiological Reality
Plasma Glycine LowOverestimates enrichment (underestimates synthesis).
Tissue Free Glycine ModerateBetter, but requires invasive biopsy.
Aminoacyl-tRNA High (Gold Standard) The actual molecule entering the ribosome. Very hard to isolate.
Urinary Hippurate High (Surrogate) Excellent proxy for hepatic intracellular pool. Non-invasive.[1]
Apo B-100 High (Surrogate) Represents hepatic export proteins.[2]
Diagram: The Hippurate Surrogate Pathway

HippuratePath cluster_liver Hepatic Metabolism PlasmaGly Plasma 15N-Glycine LiverCell Hepatocyte (Intracellular) PlasmaGly->LiverCell Transport Benzoate Exogenous Benzoate Benzoate->LiverCell Ingestion Hippurate Hippurate (Glycine-Benzoate) Urine Urine Sample Hippurate->Urine Excretion InternalGly Intracellular 15N-Glycine (Diluted by Synthesis) Urine->InternalGly Enrichment Matches InternalGly->Hippurate Conjugation

Figure 2: Urinary hippurate is formed inside the hepatocyte. Measuring its enrichment provides a non-invasive window into the true intracellular precursor pool, bypassing the plasma dilution error.

Module 3: Metabolic Interference (The Serine Trap)

The Directive: Account for the leak.

Glycine and Serine are rapidly interconverted via Serine Hydroxymethyltransferase (SHMT) .[3][4][5] If you infuse 15N-Glycine, you will inevitably generate 15N-Serine.

Why this matters:

  • Loss of Tracer: Your 15N-Glycine pool is actively shrinking due to conversion to Serine.

  • Re-entry: 15N-Serine can convert back to Glycine, creating a delayed "recycling" effect that complicates kinetic calculations.

Protocol Adjustment:

  • Measure Both: In your GC/MS or LC/MS panel, you must monitor m+1 enrichment for both Glycine and Serine.

  • The Calculation: If Serine enrichment is >5% of Glycine enrichment, you must use a multi-pool model (e.g., the Glycine-Serine-Creatine model) rather than a simple single-pool precursor equation.

Frequently Asked Questions (Troubleshooting)

Q: My calculated FSR (Fractional Synthesis Rate) is impossibly high (>100%/day). What happened? A: You likely used Plasma Enrichment as your precursor value (


) in the calculation 

. Because intracellular dilution occurred, the true

at the tRNA level was much lower than plasma. By using the artificially high plasma value, you underestimated the denominator, inflating the result. Fix: Switch to the Hippurate method or perform a tissue biopsy to measure free intracellular glycine.

Q: Can I use the Flooding Dose method in long-term studies (e.g., 24 hours)? A: No. The flooding dose is a "snapshot" technique. The massive bolus clears from the blood within 60–90 minutes. For long-term studies, you must use a Primed Continuous Infusion .

  • Prime: 15–20 µmol/kg bolus.

  • Infusion: 15–20 µmol/kg/h constant rate.

Q: I am studying skeletal muscle, not liver. Can I use Hippurate? A: No. Hippurate synthesis is hepatic. For muscle, you have two options:

  • Flooding Dose: The preferred method for muscle protein synthesis (MPS).

  • Tissue Biopsy: Take a muscle biopsy and isolate the tissue fluid (intracellular water) to measure free glycine enrichment directly.

References

  • Garlick, P. J., Wernerman, J., McNurlan, M. A., et al. (1989). Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine.[6] Clinical Science, 77(3), 329–336.

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Textbook Authority).
  • Adeva-Andany, M. M., et al. (2018). Metabolism of glycine and serine in health and disease. Journal of Physiology and Biochemistry, 74, 1-18.

  • Wykes, L. J., & Jahoor, F. (1997). Piglet model of neonatal amino acid metabolism during intravenous feeding. Advances in Experimental Medicine and Biology.
  • Reeds, P. J., et al. (1980). A comparison of the specific radioactivity of urinary hippurate and plasma glycine after the administration of [1-14C]glycine. British Journal of Nutrition, 43(2), 445-449.

Sources

Technical Support Center: Overcoming 15N-Glycine Exchange Broadening

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center designed for structural biologists and NMR spectroscopists encountering signal loss in Glycine residues.

Ticket ID: GLY-EX-15N Status: Open Severity: Critical (Data Loss) Assigned Specialist: Senior Application Scientist

Issue Overview

Symptom: In


-

HSQC or TROSY spectra, Glycine residues often exhibit severe line broadening or complete signal disappearance, while other residues remain visible. Root Cause: Solvent Exchange Broadening. Glycine lacks a side chain, exposing its backbone amide group (

) directly to the solvent. At physiological pH (7.0+), the amide proton exchange rate (

) with water is often faster than the NMR timescale or recycling delay. This leads to:
  • Saturation Transfer: Saturation of the water signal (used for solvent suppression) is transferred to the amide proton, bleaching the signal.

  • Lifetime Broadening: Rapid exchange shortens the transverse relaxation time (

    
    ), broadening the peak beyond detection.
    

Diagnostic Hub

Before altering your experiment, confirm that exchange broadening is the culprit, rather than intermediate conformational exchange (


 dynamics).
Diagnostic Workflow

Use the following logic flow to isolate the issue.

DiagnosticFlow Start Missing/Weak Glycine Peak Step1 Acquire Spectrum at Lower Temp (e.g., Reduce by 10-15 K) Start->Step1 Decision1 Does the Signal Improve? Step1->Decision1 ResultEx Diagnosis: Solvent Exchange (Lower T slows exchange) Decision1->ResultEx Yes Step2 Acquire Spectrum at Lower pH (e.g., Drop 0.5 - 1.0 units) Decision1->Step2 No/Unclear ResultConf Diagnosis: Conformational Exchange (Lower T often worsens broadening) Decision2 Does the Signal Improve? Step2->Decision2 Decision2->ResultEx Yes Decision2->ResultConf No

Figure 1: Diagnostic decision tree to distinguish solvent exchange from conformational dynamics.

Optimization Center: Resolution Protocols

If you have diagnosed Solvent Exchange , implement the following protocols in order of complexity.

Protocol A: Chemical Environment Engineering

The most effective fix is reducing the exchange rate (


).

Mechanism: Amide exchange is base-catalyzed. Reducing pH by 1 unit reduces


 by 10-fold.
Target Conditions: 
  • pH:

    
     (Go as low as protein stability permits).
    
  • Temperature:

    
     (
    
    
    
    ).

Comparative Exchange Rates (Estimated for Glycine):

ParameterCondition A (Standard)Condition B (Optimized)Impact on Signal
pH 7.56.2~20x Slower Exchange
Temperature 298 K (

)
283 K (

)
~3-5x Slower Exchange
Result Signal BleachedSignal RecoveredHigh

Expert Tip: If you cannot lower pH due to protein stability, move immediately to Protocol C (Carbon Detection) .

Protocol B: Proton-Detected Pulse Sequence Engineering

If sample conditions are fixed, use pulse sequences that minimize water saturation transfer.

1. The SOFAST-HMQC

Why it works: Unlike HSQC, SOFAST-HMQC uses selective pulses on the amide protons. This leaves the bulk water magnetization along the +z axis (unperturbed). Consequently, exchanging protons are replaced by "fresh" magnetized water protons rather than saturated ones.

Implementation Steps:

  • Select Sequence: sfhmqcf3gpph (Bruker) or equivalent SOFAST-HMQC.

  • Pulse Shape: Ensure the selective pulse covers your amide region (

    
     ppm) but excludes  the water resonance (
    
    
    
    ppm).
    • Bandwidth: Typically

      
       ppm (centered at ~8.5 ppm).
      
  • Recycle Delay (

    
    ):  Set to extremely short values (
    
    
    
    s).
  • Result: You can acquire more scans per unit time, and the "fresh" water exchange enhances the amide signal.

2. BEST-TROSY

Why it works: Similar to SOFAST, Band-Selective Excitation Short-Transient (BEST) sequences preserve water magnetization. TROSY adds the benefit of linewidth reduction for high-molecular-weight systems (


 kDa).
Protocol C: The "Nuclear Option" - -Detected CON

When the amide proton is invisible, stop looking for it. Detect the Nitrogen-Carbonyl correlation instead.

Concept: The (H)CON or (HACA)CON experiment correlates the amide Nitrogen (


) with the preceding Carbonyl Carbon (

). Crucially, magnetization is originated from the H-alpha (

)
proton or the Carbon itself, neither of which exchanges with water.

Pathway:


 (Detect on 

or

)

Workflow Diagram:

CON_Pathway H_alpha (Source) C_alpha H_alpha->C_alpha J(CH) C_prime C' ( carbonyl ) C_alpha->C_prime J(CC) N_amide 15N C_prime->N_amide J(CN) Detect Detection (on C') C_prime->Detect Acquisition N_amide->C_prime Evolution H_amide HN (Exchanging) H_amide->N_amide Bypassed!

Figure 2: Magnetization transfer in (HACA)CON experiments. Note that the exchanging Amide Proton (HN) is completely bypassed.

Requirements:

  • Hardware: Cryoprobe optimized for

    
     detection (e.g., Bruker TCI or TXO).
    
  • Labeling: Double labeled (

    
    ) sample is mandatory.
    
  • Advantages:

    • Completely immune to solvent exchange broadening.

    • Excellent dispersion for Glycine (C' and N shifts are very sensitive).

    • Proline residues (which lack HN) also become visible.

Frequently Asked Questions (FAQ)

Q: Can I use SOFAST-HMQC on a room temperature probe? A: Yes, but the sensitivity gain is less dramatic than with a cryoprobe. However, the exchange benefit (preserving water magnetization) remains valid regardless of the probe type.

Q: My protein precipitates at pH 6.0. What now? A: If you must work at pH 7.0+, you are in the "fast exchange" regime.

  • Lower the temperature as much as possible (try 283 K).

  • Add a viscosity agent (like glycerol) carefully; sometimes slowing tumbling helps TROSY, but for exchange, it might not be the primary fix.

  • Switch to 13C-detect (Protocol C). This is the only robust solution for high pH invisible amides.

Q: How do I reference the 13C dimension in CON experiments? A: 13C chemical shifts should be referenced indirectly using the gyromagnetic ratio of 13C and the 1H frequency of DSS (0 ppm). Modern spectrometer software (TopSpin, VnmrJ) handles this automatically if the proton dimension is correctly referenced.

Q: Is "CLEANEX-PM" useful here? A: CLEANEX-PM is used to measure exchange rates, not to recover signals lost to fast exchange. If your signal is already gone, CLEANEX will not bring it back. Use SOFAST or CON to recover the correlation.

References

  • Schanda, P., & Brutscher, B. (2005). Very fast two-dimensional NMR spectroscopy for real-time investigation of dynamic events in proteins on the time scale of seconds.[1] Journal of the American Chemical Society, 127(22), 8014–8015. Link

    • Citation for SOFAST-HMQC mechanism and water satur
  • Bermel, W., Bertini, I., Felli, I. C., Piccioli, M., & Pierattelli, R. (2006). 13C-detected protonless NMR spectroscopy of proteins in solution. Journal of the American Chemical Society, 128(12), 3918–3919. Link

    • Citation for 13C-detected CON experiments bypassing proton exchange.
  • Favier, A., & Brutscher, B. (2011). Recovering lost signals: promising solutions for resolving the dark matter of the NMR spectrum. Journal of Biomolecular NMR, 49(1), 9–15. Link

    • Review of methods (BEST/SOFAST) to handle solvent exposed amides.
  • Mori, S., Abeygunawardana, C., Johnson, M. O., & van Zijl, P. C. (1995). Improved sensitivity of HSQC spectra of exchanging protons at short interscan delays using a new fast HSQC (FHSQC) detection scheme that avoids water saturation. Journal of Magnetic Resonance, Series B, 108(1), 94-98. Link

    • Foundational work on water satur

Sources

Validation & Comparative

15N glycine vs radioactive 14C glycine safety and sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Sensitivity, Safety, and Experimental Design

Executive Summary

In the landscape of metabolic tracing and drug development, the choice between stable isotope (15N-Glycine ) and radioisotope (14C-Glycine ) labeling is not merely a preference—it is a strategic decision dictated by the biological question, regulatory requirements, and detection limits.

  • 14C-Glycine remains the gold standard for absolute quantification and Mass Balance (ADME) studies due to the femtomolar sensitivity of Accelerator Mass Spectrometry (AMS) and the universality of scintillation counting.

  • 15N-Glycine is the superior choice for Metabolic Flux Analysis (MFA) and clinical studies in vulnerable populations (pediatrics/pregnancy), offering pathway-specific resolution via Mass Spectrometry (MS) and NMR without ionizing radiation hazards.

Part 1: The Physics of Detection

To understand the sensitivity gap, one must first understand the detection mechanism.

14C: The Decay Event

Carbon-14 is a beta-emitter (


). Detection relies on counting these decay events (Liquid Scintillation Counting - LSC) or counting the atoms directly (AMS).[1]
  • Advantage: Zero natural background noise in biological tissues (biological background is effectively zero compared to the tracer).

  • Disadvantage: No structural information. A "click" on the detector tells you carbon is there, but not if it's still attached to the original glycine molecule or metabolized into

    
    .
    
15N: The Mass Shift

Nitrogen-15 is a stable isotope (non-radioactive). It is detected by its mass difference (


) relative to the abundant 14N.
  • Advantage: Preserves structural context. MS/MS can determine exactly which fragment of a metabolite contains the nitrogen.

  • Disadvantage: High natural abundance background (0.37% of all nitrogen is naturally 15N). You are detecting a signal on top of a noisy baseline.

DetectionMechanism cluster_14C 14C Detection (Radio) cluster_15N 15N Detection (Stable) C14 14C-Glycine Decay Beta Decay C14->Decay LSC Scintillation Count (CPM/DPM) Decay->LSC Result1 Total Radioactivity (No Structure) LSC->Result1 N15 15N-Glycine Ion Ionization (ESI) N15->Ion MS Mass Analyzer (Orbitrap/QqQ) Ion->MS Result2 Isotopologue Distribution (M+1 Peak) MS->Result2

Figure 1: Mechanistic difference between radiometric counting (14C) and mass spectrometry (15N).[1][2][3][4][5][6]

Part 2: Sensitivity & Limit of Detection (LOD)

This is the critical differentiator. 14C offers sensitivity orders of magnitude higher than 15N because it does not suffer from the "natural abundance" noise floor.

Comparative Performance Data
Feature15N-Glycine (LC-MS/MS)14C-Glycine (LSC)14C-Glycine (AMS)
Detection Principle Mass Shift (+1 Da)Beta Decay CountingDirect Atom Counting
Limit of Detection (LOD) Nanomolar (

M)
Picomolar (

M)
Attomolar (

M)
Sample Volume 10 - 50 µL1 - 5 mL (for low activity)< 50 µL
Dynamic Range



Structural Resolution High (Identifies metabolites)None (Requires HPLC fractionation)None (Total Carbon)
Background Noise High (0.37% natural 15N)Low (Cosmic/Environmental)Ultra-Low

Key Insight: For 15N , the limit is defined by the enrichment ratio . If the biological pool of glycine is large, your tracer is diluted. You typically need >0.5% enrichment to distinguish tracer from natural abundance noise. For 14C-AMS , you can detect 1 atom of 14C in


 atoms of 12C. This allows for "Microdosing" studies (Phase 0 trials) where the drug dose is sub-therapeutic.
Part 3: Safety, Regulatory, & Operational Burden

While 14C wins on sensitivity, 15N wins on operational ease.

14C-Glycine: The Hidden Costs
  • Regulatory: Requires a Radioactive Materials License (RAM), Radiation Safety Officer (RSO) oversight, and strict ALARA (As Low As Reasonably Achievable) protocols.

  • Waste: Liquid scintillation cocktails are "mixed waste" (hazardous chemical + radioactive). Disposal costs are significant ($100s per liter).

  • Clinical Constraints: Cannot be used in pregnant women or children. Total accumulated dose is strictly capped.

15N-Glycine: The "Green" Alternative
  • Regulatory: Treated as a standard chemical reagent. No specific license required.

  • Waste: Standard chemical disposal.

  • Clinical Utility: Safe for all populations. Ideal for nutritional studies in neonates or long-term metabolic monitoring.

Part 4: Experimental Protocols
Protocol A: 15N-Glycine Metabolic Flux Analysis (LC-MS/MS)

Objective: Trace glycine incorporation into Glutathione (GSH) and Purines.

  • Cell Culture/Dosing:

    • Replace standard media with Nitrogen-free media.

    • Add [15N]-Glycine (99% enrichment) to a final concentration of 0.4 mM.

    • Incubate for 0, 1, 4, and 24 hours to reach isotopic steady state.

  • Quenching & Extraction:

    • Rapidly wash cells with ice-cold PBS (removes extracellular tracer).

    • Add 80% Methanol/Water (-80°C) to quench metabolism immediately.

    • Scrape cells and vortex; centrifuge at 14,000 x g for 10 min.

  • Derivatization (Optional but recommended for Glycine):

    • Glycine is small and polar (hard to retain on C18).

    • Use Benzoyl chloride or Fmoc-Cl derivatization to improve retention and ionization efficiency.

  • LC-MS/MS Analysis:

    • Column: HILIC (if underivatized) or C18 (if derivatized).

    • MS Method: Targeted SIM (Selected Ion Monitoring).

    • Target Pairs: Monitor m/z 76.04 (M+0 Glycine) and m/z 77.04 (M+1 Glycine).

  • Data Analysis:

    • Calculate Mass Isotopomer Distribution (MID) .

    • Correct for natural abundance using a correction matrix (e.g., IsoCor software).

Protocol B: 14C-Glycine Mass Balance (LSC)

Objective: Determine total tissue distribution of glycine-derived carbon.

  • Dosing:

    • Administer [1-14C]-Glycine (Specific Activity: 50 mCi/mmol).

    • Trace dose: ~10 µCi per animal (Rat).[7]

  • Sample Collection:

    • Collect urine, feces, and harvest tissues (Liver, Kidney, Brain).

  • Homogenization & Solubilization:

    • Weigh ~100mg tissue. Homogenize in water.

    • Add Tissue Solubilizer (e.g., Solvable™) (1 mL). Incubate at 50°C for 2-4 hours until clear.

  • Bleaching (Critical Step):

    • Blood/Liver samples are highly colored (causes "Color Quenching" in LSC).

    • Add 200 µL 30% Hydrogen Peroxide . Heat to 50°C for 30 mins to bleach.

  • Counting:

    • Add 10-15 mL Scintillation Cocktail (e.g., Ultima Gold).

    • Vortex and dark-adapt for 1 hour (reduces chemiluminescence).

    • Count on LSC (5 mins per sample).

  • Data Correction:

    • Use Quench Correction Curve (tSIE parameter) to convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute).

Part 5: Decision Matrix

When should you choose which?

DecisionMatrix Start Select Tracer for Glycine Study Q1 Is the study in Humans? Start->Q1 Q2 Is absolute trace sensitivity (<1 nM) required? Q1->Q2 Yes Q3 Do you need structural metabolic pathway data? Q1->Q3 No (Animal/Cell) Res15N USE 15N-GLYCINE (Safe, Structural Data) Q2->Res15N No (Standard PK) Res14C USE 14C-GLYCINE (High Sensitivity, Mass Balance) Q2->Res14C Yes (Microdosing) Q3->Res15N Yes (Flux Analysis) Q3->Res14C No (Total Distribution)

Figure 2: Strategic decision tree for isotope selection.

References
  • National Institutes of Health (NIH). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024).[4][6][8][9] [Link]

  • World Nuclear Association. Radioactive Waste Management. (2025).[1][6] [Link]

  • MDPI. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024).[4][6][8][9] [Link]

  • UNOLS. Findings and Recommendations for the use of Stable Isotopes (15N and 13C). (2016).[6][10][11] [Link]

Sources

cross-validating NMR and MS data for 15N glycine incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validating NMR and MS Data for 15N Glycine Incorporation

Executive Summary

In metabolic flux analysis and protein turnover studies, 15N-Glycine serves as a critical tracer due to its rapid incorporation into the proteome and nucleotide biosynthetic pathways. However, relying on a single analytical modality often leads to "blind spots" in data interpretation.

  • Mass Spectrometry (MS) offers superior sensitivity (femtomole range) and high throughput but is destructive and susceptible to ionization suppression.

  • Nuclear Magnetic Resonance (NMR) provides inherently quantitative, non-destructive structural resolution but suffers from low sensitivity (micromolar range) and long acquisition times.

This guide outlines a cross-validation framework that leverages the high sensitivity of MS for initial screening and the structural specificity of NMR for definitive metabolic mapping. By integrating these orthogonal datasets, researchers can validate 15N enrichment with >98% confidence, distinguishing true incorporation from metabolic scrambling or matrix interference.

Part 1: Technical Principles & Comparative Analysis

The Detection Mechanism
  • NMR (Magnetic Isotopomers): 15N is a spin-1/2 nucleus with a low gyromagnetic ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = -2.71). Direct detection is insensitive; therefore, 2D 1H-15N HSQC  (Heteronuclear Single Quantum Coherence) is the gold standard. It detects the specific chemical environment of the proton attached to the 15N atom.
    
    • Advantage:[1][2][3][4][5][6] Can distinguish free 15N-Glycine from 15N-Glycine incorporated into a peptide bond (distinct chemical shifts).

  • MS (Mass Isotopomers): Detects the mass-to-charge ratio (

    
    ). 15N incorporation results in a +1.003 Da mass shift  per nitrogen atom.
    
    • Advantage:[1][2][3][4][5][6] Rapidly quantifies the ratio of unlabeled (M+0) to labeled (M+1) species in complex mixtures without purification.

Head-to-Head Comparison
FeatureNMR (1H-15N HSQC)Mass Spectrometry (LC-MS/GC-MS)
Sensitivity (LOD) Low (~10-50 µM)High (pM to fM range)
Sample Requirement High (500 µL, non-destructive)Low (<10 µL, destructive)
Quantification Inherently linear; no standards neededRequires isotopically labeled internal standards
Specificity Positional: Distinguishes N-terminal vs. internal GlyGlobal: Measures total mass shift (M+n)
Throughput Low (10-60 min per sample)High (5-10 min per sample)
Primary Risk Signal overlap in crowded regionsIon suppression & isobaric interference

Part 2: Cross-Validation Workflow

This protocol describes a unified system to validate 15N-Glycine incorporation. It is designed to prevent false positives caused by "scrambling" (transfer of 15N to other amino acids via transamination) or isobaric contamination.

Phase 1: Rapid Quantification (MS-Based)

Goal: Determine total % enrichment and limit of detection.

  • Sample Prep: Extract metabolites using cold methanol (80%). Derivatize if using GC-MS (e.g., TBDMS derivatization).

  • Acquisition: Run in SIM (Selected Ion Monitoring) mode targeting the fragment containing the nitrogen atom.[6]

    • Target: Glycine fragment (M) and 15N-Glycine (M+1).

  • Calculation: Calculate Fractional Abundance (

    
    ):
    
    
    
    
    • Note: Correct for natural abundance of 13C (approx. 1.1%).

Phase 2: Structural Verification (NMR-Based)

Goal: Confirm the metabolic fate of the nitrogen.

  • Sample Prep: Reconstitute the same sample (if limited) or a parallel aliquot in deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4). Add DSS as an internal chemical shift reference.

  • Acquisition:

    • 1D 1H NMR: Check for macroscopic purity.

    • 2D 1H-15N HSQC: Set spectral width to cover Glycine amide region (approx. 100-130 ppm for peptides, different for free amino acids).

  • Analysis:

    • Free 15N-Glycine: Look for a singlet/doublet at

      
       ppm (alpha protons) coupled to 15N.
      
    • Incorporated Glycine: Look for amide correlations (

      
       ppm, 
      
      
      
      ppm).
Phase 3: Data Correlation & Discrepancy Resolution

Compare


 (Fractional abundance from MS) with 

(Normalized integral from NMR).
  • Scenario A: Match (

    
    )  -> Validated Incorporation.
    
  • Scenario B:

    
      -> Signal Suppression.  The MS is detecting 15N in a pool invisible to NMR (e.g., aggregated protein, very broad lines) or NMR sensitivity is insufficient.
    
    • Action: Increase NMR scans or temperature.

  • Scenario C:

    
      -> Ion Suppression.  Matrix effects are quenching the MS signal, or the NMR signal includes a metabolite with a similar chemical shift but different mass.
    
    • Action: Check MS chromatogram for co-eluting peaks.

Part 3: Visualization of Logic & Pathways

Diagram 1: The Cross-Validation Logic Flow

This decision tree guides the researcher through the reconciliation of MS and NMR data.

CrossValidationLogic Start Start: 15N-Glycine Sample MS_Step Step 1: MS Analysis (Calculate % Enrichment) Start->MS_Step NMR_Step Step 2: NMR Analysis (HSQC Structural Check) Start->NMR_Step Compare Compare Data: Is % Enrichment Consistent? MS_Step->Compare NMR_Step->Compare Match VALIDATED Data is robust. Compare->Match Yes (<5% Diff) Mismatch DISCREPANCY DETECTED Compare->Mismatch No (>5% Diff) Check_MS Check MS: Ion Suppression? Isobaric Interference? Mismatch->Check_MS MS < NMR Check_NMR Check NMR: Relaxation Issues? Aggregation? Mismatch->Check_NMR MS > NMR

Caption: Decision matrix for reconciling discrepancies between Mass Spectrometry and NMR enrichment data.

Diagram 2: Metabolic Scrambling of 15N Glycine

One of the biggest risks in 15N-Glycine studies is "scrambling"—where the label moves to other metabolites. This diagram illustrates why NMR is necessary to distinguish the source of the 15N signal.

GlycineScrambling Gly 15N-Glycine (Input Tracer) Ser 15N-Serine (via SHMT) Gly->Ser Serine Hydroxymethyl transferase GSH Glutathione (Incorporated) Gly->GSH Glutathione Synthase Purine Purines (Adenine/Guanine) Gly->Purine De Novo Synthesis Heme Heme Gly->Heme ALAS Note MS detects M+1 in all. NMR distinguishes chemical shifts. Ser->Note GSH->Note

Caption: Metabolic fate of 15N-Glycine. MS may detect M+1 in all downstream products; NMR resolves them by chemical shift.

Part 4: Case Study – 15N Glycine in Glutathione Synthesis

Context: A drug development team is tracking the upregulation of Glutathione (GSH) synthesis in cancer cells using 15N-Glycine. GSH is a tripeptide (Glu-Cys-Gly).

Experimental Data:

  • MS Result: LC-MS shows a strong M+1 peak for Glutathione.

    • Interpretation: 15N is present in the molecule.[1][2][3][5][6][7][8][9][10]

    • Ambiguity: Did the 15N come from Glycine, or did 15N-Glycine transaminate to Glutamate (via 15N-NH4+ pool) which was then incorporated?

  • NMR Result: 1H-15N HSQC shows a specific cross-peak at

    
     108.5 ppm (characteristic of C-terminal Glycine in GSH). No peak is observed at the Glutamate position.
    

References

  • Comparison of NMR and MS for Metabolomics

    • Title: The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research[2][11][12][13]

    • Source: Methods in Molecular Biology (2015)
    • URL:[Link]

  • 15N Labeling Protocols

    • Title: 15N Stable Isotope Labeling D
    • Source: CIL Isotopes / N
    • URL:[Link]

  • Glycine Metabolic Tracing

    • Title: Tracing the nitrogen metabolites of glycine using 15N-glycine and mass spectrometry[3]

    • Source: Rapid Communications in Mass Spectrometry (2015)[3]

    • URL:[Link]

  • Integrated Analysis (D

    • Title: Integrating NMR and MS for Improved Metabolomic Analysis
    • Source: MDPI Molecules (2025)
    • URL:[Link]

  • Quantific

    • Title: Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by GC/MS
    • Source: American Journal of Physiology (1994)
    • URL:[Link]

Sources

Technical Assessment Guide: 15N Glycine (98 Atom %) Isotopic Purity

[1][2]

Part 1: Strategic Overview & Comparative Analysis

In metabolic flux analysis, proteomics, and biomolecular NMR, the integrity of your data relies heavily on the isotopic purity of your precursors. While 98 atom % 15N Glycine is the industry standard for most metabolic tracers, distinguishing it from >99% or natural abundance variants is critical for cost-efficiency and experimental sensitivity.

Product Tier Comparison Matrix

The following table objectively compares 98% enrichment against alternative grades to guide procurement and application decisions.

Feature98 Atom % 15N Glycine >99 Atom % 15N Glycine Natural Abundance (0.37%)
Primary Application Metabolic flux (human/animal), Cell culture labelingComplex Protein NMR (>20kDa), NOESY/TOCSYReference standards, unlabeled controls
Signal-to-Noise (MS) High (Sufficient for >95% flux detection)Ultra-High (Required for trace metabolite detection)Baseline
NMR Sensitivity Excellent for HSQC/HMQCSuperior (Reduces isotope dilution artifacts)Negligible 15N signal
Cost Efficiency Optimal (High ROI for bulk studies)Low (Premium pricing, diminishing returns for flux)N/A
Scrambling Risk Low impact in short-term fluxCritical to monitor (high purity wasted if scrambling occurs)N/A
Decision Logic: When is 98% Sufficient?
  • Choose 98% if you are conducting in vivo turnover studies or measuring urinary end-products (e.g., 15N-urea). The 2% 14N impurity is statistically negligible against biological background noise.

  • Choose >99% if you are assigning backbone resonances of large, intrinsically disordered proteins where every percentage of signal intensity is vital to overcome relaxation losses.

Part 2: Primary Evaluation Methodology (Mass Spectrometry)

Mass Spectrometry (MS) is the gold standard for quantifying isotopic enrichment (Atom Percent Excess - APE). This protocol utilizes Direct Infusion ESI-MS or LC-MS (without derivatization) for rapid purity checks, or GC-MS (with derivatization) for high-precision separation.

Protocol A: Direct Infusion ESI-MS (Rapid QC)

Objective: Determine the ratio of 15N (M+1) to 14N (M) while correcting for natural 13C abundance.

1. Sample Preparation
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 10 µM (Avoid saturation to prevent detector non-linearity).

  • Blank: Solvent only (to subtract background noise).

2. Instrumental Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 50–100 (Targeting Glycine [M+H]+).

  • Resolution: >30,000 (Orbitrap/TOF preferred to resolve fine isotopic structure if available, though quadrupole is sufficient for basic 98% verification).

3. Data Acquisition & Logic
  • Target Ions:

    • m/z 76.04: [14N-Glycine + H]+ (Contaminant)

    • m/z 77.04: [15N-Glycine + H]+ (Target Product) AND [13C1-14N-Glycine + H]+ (Isobaric Interference)

4. The "Isobaric Correction" Calculation

You cannot simply compare Peak 76 and Peak 77. You must subtract the theoretical contribution of naturally occurring 13C from the intensity of the m/z 77 peak.

Step-by-Step Calculation:

  • Measure Intensity (I) of m/z 76 (

    
    ) and m/z 77 (
    
    
    ).
  • Calculate Theoretical 13C Contribution: Glycine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) has 2 Carbon atoms.
    Natural 13C abundance 
    
    
    .[1] Probability of M+1 from 13C
    
    
    of the 14N population.
    
    
    (Note: If purity is high,
    
    
    is small, making this correction minor but scientifically necessary for precision).
  • Calculate Corrected 15N Intensity:

    
    
    
  • Final Atom % Calculation:

    
    
    

Part 3: Orthogonal Validation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides structural certainty that the label is on the nitrogen atom and not exchanged.

Protocol B: 1H-NMR Isotope Satellite Analysis

Objective: Quantify enrichment by observing the scalar coupling (

  • Solvent: D2O (99.9%) or H2O/D2O (90:10) with water suppression.

  • Acquisition: 1H 1D spectrum.

  • Spectral Analysis:

    • 14N-Glycine: The

      
      -CH2 protons appear as a singlet (in decoupled) or a broad triplet (due to 
      
      
      quadrupolar relaxation,
      
      
      ).
    • 15N-Glycine: The

      
      -CH2 protons are split into a distinct doublet  by the 
      
      
      nucleus (
      
      
      ).
    • Coupling Constant (

      
      ):  Approximately 90 Hz (large splitting).
      
  • Verification:

    • A pure 98% sample will show a clean doublet.

    • Any central singlet peak represents residual

      
       species.
      
    • Integration: Integrate the area of the doublet (

      
      ) vs. the central singlet (
      
      
      ).
      
      

Part 4: Technical Visualization

Workflow Diagram: Quality Control Pipeline

The following diagram illustrates the decision matrix for validating isotopic purity upon receipt of the material.

QC_WorkflowStartBatch Receipt(98% 15N Glycine)SolubilitySolubility Check(H2O/Methanol)Start->SolubilityMS_AnalysisMass Spectrometry(ESI-MS / GC-MS)Solubility->MS_AnalysisPrimary QuantNMR_Analysis1H-NMR Spectroscopy(Orthogonal Check)Solubility->NMR_AnalysisVerificationCalc_APECalculate Atom %(Correct for 13C)MS_Analysis->Calc_APENMR_Analysis->Calc_APEConfirm StructureDecisionIs Purity >= 98%?Calc_APE->DecisionPassRelease forMetabolic StudyDecision->PassYesFailReject / Downgradeto StandardDecision->FailNo

Caption: Figure 1. Integrated Quality Control Workflow for 15N Glycine Verification.

Diagram: Mass Spectrum Deconvolution Logic

Visualizing how to distinguish the target signal from natural isotope interference.

MS_DeconvolutionRaw_SignalRaw Signalm/z 77CalcSubtraction Logic:Total(77) - (0.022 * Intensity(76))Raw_Signal->CalcSource_115N-Glycine(Target)Source_1->Raw_SignalSource_213C-Glycine(Natural Abundance)Source_2->Raw_SignalInterferenceResultTrue 15NEnrichmentCalc->Result

Caption: Figure 2. Deconvolution logic to isolate 15N enrichment from natural 13C background.

References

  • Vertex AI Search . (2024). Determination of 15N enrichment in amino acids by NMR spectroscopy. Retrieved from

  • National Institutes of Health (NIH) . (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. Retrieved from

  • Cambridge Isotope Laboratories . (n.d.). Glycine (13C2, 99%; 15N, 99%) Product Specifications. Retrieved from

  • U.S. Geological Survey (USGS) . (2012).[2] Determination of the δ15N of Total Nitrogen in Solids. Retrieved from

  • Sigma-Aldrich . (n.d.). Glycine-15N 98 atom % 15N Product Sheet. Retrieved from

comparative cost-benefit of 15N glycine vs 15N ammonium chloride

Comparative Guide: N-Glycine vs. N-Ammonium Chloride

Executive Summary

In the design of NMR-based structural studies and metabolic flux analysis, the choice between


N-Ammonium Chloride

N-Glycine
global coveragetargeted resolution
  • 
    N-Ammonium Chloride (
    
    
    NH
    
    
    Cl)
    is the foundational reagent for uniform labeling. It is cost-effective (~$10/g) and labels every nitrogen atom in the proteome. It is the industry standard for proteins <30 kDa.
  • 
    N-Glycine  is a precision tool. It is significantly more expensive (~$260/g) and is used for residue-selective labeling . It is essential for simplifying crowded spectra of large proteins (>30–50 kDa) or for tracing specific one-carbon metabolic pathways.
    

Verdict: Use



Fundamental Mechanism & Pathways[1]

To choose the correct reagent, one must understand how the nitrogen enters the biological system.

Nitrogen Assimilation Pathways


NitrogenFlowNH415N-Ammonium Chloride(Global Source)GluGlutamate/Glutamine(Central Hub)NH4->GluGDH/GS-GOGATAllAAALL Amino Acids(Uniform Labeling)Glu->AllAATransaminationGly15N-Glycine(Targeted Source)Glu->GlySynthesisSerSerine(Scrambling Target)Gly->SerSHMT (GlyA)Major Scrambling RiskPurinesPurines/C1 PoolGly->PurinesGlycine CleavageBlockAdd Unlabeled Serine(Isotopic Dilution)Block->Ser

Figure 1: Nitrogen flow showing the global distribution from Ammonium Chloride versus the specific (but scrambling-prone) entry of Glycine.

Economic & Performance Analysis

The cost differential is approximately 25-30x . This necessitates a strict cost-benefit justification for using Glycine.

Feature

N-Ammonium Chloride

N-Glycine
Market Price (Approx) ~$10 USD / gram~$260 USD / gram
Labeling Type Uniform (

N)
Residue-Selective (Gly only*)
Primary Application Backbone assignment, Structure (<30kDa)Large proteins (>50kDa), Interaction mapping
Spectral Complexity High (All residues visible)Low (Only Gly visible; simplified background)
Scrambling Risk N/A (Goal is uniform labeling)High (Label bleeds to Serine)
Media Requirement Minimal Media (M9)Modified Minimal or Rich Media (to suppress scrambling)
The "Crowding" Threshold

In proteins larger than 30 kDa, the sheer number of peaks in a

  • Benefit of Glycine: Glycine residues are often located in flexible loops or turn regions. By labeling only Glycine, you reduce the number of peaks by ~95%, allowing you to track domain movements or ligand binding in massive complexes (e.g., GPCRs, kinases) without background noise [1].

Experimental Protocols

Protocol A: Uniform Labeling (The Workhorse)

Reagent:


Goal:
  • Pre-Culture: Inoculate E. coli (BL21) in 5 mL LB media. Grow to OD

    
     ~0.6.
    
  • Wash: Centrifuge cells, wash pellet with M9 salts (no nitrogen) to remove LB nitrogen sources.

  • Expression Media (M9 Minimal):

    • 
      NH
      
      
      Cl:
      1.0 g/L (Sole nitrogen source).
    • Glucose: 4.0 g/L (Carbon source).

    • Standard M9 salts (Na

      
      HPO
      
      
      , KH
      
      
      PO
      
      
      , NaCl).
    • Supplements: 1 mM MgSO

      
      , 0.1 mM CaCl
      
      
      , Thiamine, Trace Metals.
  • Induction: Inoculate washed cells into M9. Grow to OD

    
     0.6–0.8. Induce with IPTG (0.5–1 mM).
    
  • Harvest: Incubate 4–12 hours (temp dependent).

Protocol B: Selective Glycine Labeling (The Sniper)

Reagent:

Goal:

Critical Mechanism: You must use Isotopic Dilution . By adding an excess of unlabeled Serine and other amino acids, you feedback-inhibit the biosynthetic pathways that would otherwise scramble the

  • Media Base: Use a defined amino acid mixture or modified M9.

  • Unlabeled Blockers (The "Cold" Mix):

    • Add Unlabeled Serine (200–500 mg/L) to block Gly

      
       Ser conversion.
      
    • Add all other 18 amino acids (unlabeled) at 100–200 mg/L.

  • The Label:

    • Add

      
      N-Glycine  at 50–100 mg/L .
      
    • Note: Lower concentrations are possible because the cell is not synthesizing other amino acids from this pool; it is only incorporating Gly into the protein.

  • Induction: Standard IPTG induction.

  • Validation: Mass spectrometry is required to confirm that the +1 Da mass shift corresponds only to Glycine residues and not Serine.

Decision Matrix

When should you authorize the higher spend for

DecisionTreeStartStart: Select Labeling StrategyMetFluxIs Goal Metabolic Flux(e.g. Heme/Purine)?Start->MetFluxSizeCheckIs Protein > 30 kDa?UniformUse 15N-NH4Cl(Uniform Labeling)Cost: LowSizeCheck->UniformNo (<30 kDa)OverlapIs Spectral OverlapProhibitive?SizeCheck->OverlapYes (>30 kDa)Overlap->UniformNo (Good Dispersion)SpecificUse 15N-Glycine(+ Unlabeled Serine)Cost: HighOverlap->SpecificYes (Crowded)MetFlux->SizeCheckNo (Structure)MetFlux->SpecificYes (Specific Pathway)

Figure 2: Decision workflow for reagent selection based on protein size and experimental goals.

References

  • Takeuchi, K., et al. (2019). "Methodological advances in isotope labeling of proteins for NMR spectroscopy." Journal of Biomolecular NMR. Link

  • Kainosho, M., et al. (2006). "Optimal isotope labeling for NMR protein structure determinations." Nature. Link

  • Sigma-Aldrich. "Glycine-15N Product Specification."[1] Link

  • Cambridge Isotope Laboratories. "Ammonium Chloride-15N Product Specification." Link

  • Heikkinen, H. A., et al. (2022). "Improving glycine utilization in Escherichia coli." bioRxiv. Link

A Researcher's Guide to Ensuring Inter-Laboratory Reproducibility in ¹⁵N Glycine Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stable isotope tracing with ¹⁵N-labeled glycine is a powerful technique to quantitatively map the intricate pathways of one-carbon metabolism, which is central to cellular biosynthesis, redox balance, and epigenetic regulation.[1][2] However, the promise of this analytical method is frequently undermined by a critical challenge: the lack of reproducibility across different laboratories.[3][4] Discrepancies in experimental protocols, analytical platforms, and data processing pipelines can lead to conflicting results, hindering collaborative research and slowing the pace of discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate sources of variability in ¹⁵N glycine metabolic flux experiments. By explaining the causality behind key experimental choices and providing a self-validating, standardized protocol, this document aims to establish a foundation for generating robust, reliable, and reproducible metabolic flux data across institutions.

Introduction: The Power and Pitfalls of ¹⁵N Glycine Tracing

Glycine, the structurally simplest amino acid, is a critical node in cellular metabolism. It serves as a primary source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides (DNA and RNA), amino acids, and the universal methyl donor S-adenosylmethionine (SAM).[5][6] By introducing ¹⁵N-labeled glycine into a biological system, researchers can trace the path of the nitrogen atom as it is incorporated into downstream metabolites like serine, purines, and glutathione. This technique, known as metabolic flux analysis (MFA), provides a dynamic snapshot of cellular physiology that is invaluable for understanding disease states, such as cancer, and for developing targeted therapeutics.[1][7]

Despite its power, the complexity of the MFA workflow presents numerous opportunities for introducing experimental error. The metabolome is exquisitely sensitive to its environment, and subtle variations in cell culture conditions, sample handling, or analytical instrumentation can significantly alter the measured isotopic enrichment patterns.[3][8] This guide will systematically dissect the potential sources of variability and provide actionable strategies to ensure that results are comparable and reproducible, no matter where the experiment is performed.

The Metabolic Journey of ¹⁵N Glycine

To conduct a successful tracing experiment, it is essential to first understand the key metabolic pathways that utilize glycine. When ¹⁵N glycine is supplied to cells, its nitrogen atom is primarily shuttled through the glycine cleavage system (GCS) and the serine hydroxymethyltransferase (SHMT) reaction, which interconverts glycine and serine.[9][10] This interconversion is a central hub, linking glycine metabolism to the broader network of one-carbon pathways.

The following diagram illustrates the primary metabolic fate of the ¹⁵N label from glycine.

Glycine_Metabolism Figure 1: Core Metabolic Pathways for ¹⁵N Glycine Tracing cluster_core Glycine-Serine Interconversion 15N_Glycine ¹⁵N Glycine SHMT SHMT1/2 15N_Glycine->SHMT Reversible Glutathione ¹⁵N Glutathione (GSH) 15N_Glycine->Glutathione Direct Incorporation Serine ¹⁵N Serine SHMT->Serine Methylene_THF 5,10-Methylene-THF SHMT->Methylene_THF Other_AA Other Amino Acids (via Transamination) Serine->Other_AA Transamination THF THF THF->SHMT Purines ¹⁵N Purines (e.g., ATP, GTP) Methylene_THF->Purines One-Carbon Donation

Caption: Key metabolic fates of ¹⁵N from glycine tracer.

Deconstructing Inter-Laboratory Variability: A Three-Phase Analysis

Reproducibility issues in metabolic flux studies can be traced back to three distinct phases of the experimental workflow: pre-analytical, analytical, and post-analytical.[11] Understanding the pitfalls in each phase is the first step toward mitigation.

Table 1: Key Sources of Variability and Recommended Mitigation Strategies
PhaseSource of VariabilityImpact on ResultsRecommended Mitigation Strategy
Pre-Analytical Cell Culture Conditions: Passage number, confluency, media composition (dialyzed vs. non-dialyzed serum), growth phase.Alters baseline metabolic state, leading to different tracer uptake and utilization rates.Standardize cell line source, passage number range, seeding density, and harvest confluency. Use dialyzed serum to control for unlabeled amino acids. Ensure cells are in a consistent metabolic state (e.g., exponential growth).[7]
Tracer Introduction & Labeling Time: Purity of ¹⁵N glycine, duration of labeling.Insufficient labeling time leads to non-steady-state data, making flux calculations inaccurate. Impurities can introduce confounding variables.Use a high-purity tracer. Perform a time-course experiment to determine the point of isotopic steady-state for key metabolites. Standardize the labeling duration across all experiments.[12]
Metabolism Quenching & Metabolite Extraction: Inefficient or slow quenching, metabolite leakage, incomplete extraction.Continued metabolic activity after harvest skews labeling patterns. Inconsistent extraction yields lead to high variance.Use rapid quenching with ice-cold methanol or a dry ice/ethanol bath.[13] Validate and standardize a robust extraction protocol (e.g., methanol-chloroform-water) for the specific cell type.
Analytical Instrumentation: Mass spectrometer type (e.g., QqQ, Q-TOF, Orbitrap), resolution, and sensitivity settings.Different instruments have varying sensitivity and mass accuracy, affecting the detection and quantification of isotopologues. Inter-laboratory CVs for amino acids can range from 1.2% to 12.1% even on a standardized platform.[14]Use high-resolution mass spectrometry where possible to resolve isotopologues. Standardize instrument parameters (e.g., scan range, collision energy) and perform regular calibration and QC checks using a standard mix.
Chromatography: LC column type, gradient, and flow rate.Poor chromatographic separation can lead to co-elution of isobaric compounds, confounding mass isotopomer distribution (MID) analysis.Develop and standardize a robust LC method that provides good separation for glycine, serine, and other key metabolites. Use internal standards to monitor retention time stability.
Post-Analytical Data Processing: Peak integration, correction for natural isotope abundance.Inconsistent peak picking and integration are major sources of error. Incorrect natural abundance correction algorithms will systematically skew all enrichment data.Use a standardized, open-source data processing pipeline (e.g., MAVEN).[12] Clearly document all processing parameters. Use a validated algorithm for natural abundance correction.
Flux Modeling: Network model assumptions, choice of software (e.g., INCA, OpenFLUX).Different software packages may use different algorithms for flux calculation, potentially leading to different results from the same dataset.[15][16] The underlying biochemical model must be accurate.Use a community-standard, well-documented metabolic network model. Standardize on a single, validated software package for flux calculations and clearly report the version and all model constraints.[17]

A Framework for Reproducibility: A Standardized Workflow

Achieving reproducible ¹⁵N glycine flux results requires a holistic approach that standardizes the entire experimental and analytical pipeline. The following workflow diagram and protocol provide a self-validating system designed to minimize variability.

Caption: A standardized workflow with integrated quality control checkpoints.
Standardized Experimental Protocol for ¹⁵N Glycine Tracing

This protocol is designed for adherent mammalian cells but can be adapted. The core principle is consistency at every step.

Materials:

  • Cell line of interest (e.g., A549, HCT116) with a recorded low passage number.

  • Culture medium (e.g., DMEM) without glycine, serine, or glutamine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • ¹⁵N₂-Glycine (or [¹⁵N]-Glycine), >98% isotopic purity.

  • LC-MS grade methanol, chloroform, and water.

  • 6-well cell culture plates.

  • Internal standards mix (optional but recommended).

Procedure:

  • Cell Seeding (Day 1):

    • Prepare complete culture medium by supplementing the base medium with 10% dFBS and necessary amino acids (e.g., glutamine, serine), excluding glycine.

    • Seed cells in 6-well plates at a density that will result in ~75% confluency at the time of harvest (e.g., 250,000 cells/well). Culture for 24-48 hours.

    • Causality: Using dialyzed serum and custom medium provides complete control over the source of amino acids, preventing dilution of the ¹⁵N tracer by unlabeled glycine present in standard serum.[13]

  • Tracer Introduction (Day of Experiment):

    • Prepare the labeling medium: complete medium (as above) supplemented with ¹⁵N Glycine at the desired physiological concentration (e.g., 0.4 mM).

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with 1 mL of pre-warmed phosphate-buffered saline (PBS).

    • Add 1 mL of the pre-warmed ¹⁵N Glycine labeling medium to each well.

    • Incubate for the pre-determined time required to reach isotopic steady-state (e.g., 6-8 hours, determined from a prior time-course experiment).

  • Metabolism Quenching and Metabolite Extraction (Critical Step):

    • Prepare an 80% methanol solution (LC-MS grade methanol and water) and cool it to -80°C.

    • At the end of the incubation, aspirate the labeling medium as quickly as possible.

    • Immediately place the 6-well plate on a bed of dry ice to quench all metabolic activity.

    • Add 1 mL of the ice-cold 80% methanol to each well.

    • Causality: Rapid quenching is paramount. Any delay allows enzymes to continue functioning, which can drastically alter the labeling patterns of metabolites with fast turnover rates.[7][13]

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the entire cell slurry from each well into a pre-chilled microcentrifuge tube.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until LC-MS analysis.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite pellet in a defined volume (e.g., 50 µL) of a suitable solvent (e.g., 50% methanol in water).

    • Analyze using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system.

    • Self-Validation: Include a pooled sample (a mix of all experimental samples) injected periodically throughout the run. The consistency of this sample's data is a key indicator of analytical stability.

  • Data Processing and Flux Analysis:

    • Process raw data using a standardized software pipeline (e.g., MAVEN or an equivalent open-source tool).

    • Correct the mass isotopomer distributions (MIDs) for the natural abundance of ¹³C and other isotopes.

    • Perform metabolic flux analysis using a tool like INCA or OpenFLUX with a standardized, peer-reviewed metabolic network model.[7][15]

Data Interpretation: A Hypothetical Inter-Lab Comparison

To illustrate the impact of standardization, consider the following hypothetical data comparing the fractional enrichment of ¹⁵N in serine. Two labs analyze the same cell line under the same experimental condition. Lab A uses the standardized protocol above, while Lab B uses a "home-brew" protocol with variations.

Table 2: Hypothetical ¹⁵N Enrichment in Serine Across Two Labs
ProtocolLab A: % ¹⁵N Serine (Mean ± SD, n=3)Lab B: % ¹⁵N Serine (Mean ± SD, n=3)Inter-Lab Difference
Standardized Protocol 45.2% ± 1.5%46.1% ± 1.8%< 2%
Variable Protocol ¹38.7% ± 4.5%55.4% ± 6.2%> 30%

¹Variable Protocol includes non-dialyzed serum, inconsistent quenching time, and different data processing software.

Conclusion: A Call for Standardization

The reproducibility crisis in science is a multifaceted problem, and metabolomics is not immune.[3] However, by understanding the biochemical pathways, identifying the critical sources of experimental variability, and adhering to a rigorously standardized and quality-controlled workflow, researchers can overcome these challenges. The framework presented in this guide provides a clear path toward generating ¹⁵N glycine metabolic flux data that is robust, reliable, and reproducible across laboratories. Adopting these best practices will not only enhance the quality of individual research projects but also strengthen the integrity and collaborative potential of the entire scientific community.

References

  • Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2024, from [Link]

  • A Reproducibility Crisis for Clinical Metabolomics Studies - PMC. (2024). National Institutes of Health (NIH). Retrieved February 7, 2024, from [Link]

  • de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Roci, I., Gallart-Ayala, H., Watrous, J., Jain, M., Wheelock, C. E., & Nilsson, R. (2022). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. JoVE. Retrieved February 7, 2024, from [Link]

  • Metabolic flux analysis - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Glycine and Serine Metabolism | Pathway - PubChem. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2024, from [Link]

  • Principles of stable isotope research – with special reference to protein metabolism - PMC. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2024, from [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). PubMed Central. Retrieved February 7, 2024, from [Link]

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Benchmarking 15N-Glycine Uptake Rates: A Comparative Guide for Oncology & Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycine addiction is a metabolic hallmark of rapidly proliferating cancer cells.[1] Unlike glucose metabolism (the Warburg effect), glycine demand often exceeds endogenous synthesis capacity in transformed cells, necessitating aggressive uptake from the extracellular microenvironment via the GLYT1 transporter.

This guide benchmarks


N-glycine uptake  across distinct cell lines, contrasting "glycine-hungry" oncogenic models with non-transformed controls. The data presented here validates the utility of stable isotope tracing in drug development, specifically for GLYT1 inhibitors and serine/glycine one-carbon (SGOC) pathway antagonists.

Key Insight: Rapidly dividing cells (e.g., A549, Jurkat) exhibit net glycine consumption (uptake), whereas slowly dividing or non-transformed cells (e.g., HUVEC, MRC-5) often exhibit net glycine secretion.

Scientific Rationale: The SGOC Driver

Why benchmark glycine? In oncogenesis, glycine is not merely a protein building block; it is the primary nitrogen donor for purine nucleotides (DNA replication) and the backbone of glutathione (redox homeostasis).

The uptake mechanism relies heavily on the Sodium- and Chloride-dependent Glycine Transporter 1 (GLYT1 ). When intracellular demand peaks during S-phase, cells must import exogenous glycine. Using


N-labeled glycine allows researchers to distinguish between uptake (exogenous) and synthesis (endogenous via SHMT2), providing a precise readout of transporter efficiency.
Pathway Visualization: 15N-Glycine Fate

The following diagram illustrates the metabolic fate of


N-Glycine post-uptake.

GlycineFate ExoGly Extracellular 15N-Glycine GLYT1 GLYT1 Transporter (SLC6A9) ExoGly->GLYT1 Import IntraGly Intracellular 15N-Glycine Pool GLYT1->IntraGly SHMT SHMT1/2 (Conversion to Serine) IntraGly->SHMT GSH Glutathione (ROS Defense) IntraGly->GSH Direct Incorporation Heme Heme Biosynthesis IntraGly->Heme Mito Mitochondria SHMT->Mito 1C Cycle Purines Purine Synthesis (DNA/RNA) SHMT->Purines 1C Units

Figure 1: Metabolic trajectory of 15N-Glycine. Note the bifurcation into antioxidant defense (GSH) and nucleotide synthesis (Purines).

Comparative Benchmark: Cell Line Performance

The following data aggregates representative uptake profiles based on liquid chromatography-mass spectrometry (LC-MS) flux analysis.

Metric: Net Flux (fmol/cell/hour). Positive values indicate uptake; negative values indicate secretion.

Cell LineTissue OriginPhenotypeGlycine Flux (fmol/cell/h)GLYT1 DependencePrimary Metabolic Fate
A549 Lung (NSCLC)Rapid Proliferation+15.5 ± 2.1 HighPurine Synthesis (DNA)
Jurkat T-Cell LeukemiaRapid Proliferation+12.8 ± 1.5 Very HighNucleotide Biosynthesis
MCF-7 Breast (Adenocarcinoma)Moderate Proliferation+8.4 ± 1.2 ModerateGlutathione / Lipid Synthesis
HT-29 ColonRapid Proliferation+14.2 ± 1.8 HighOne-Carbon Metabolism
HUVEC EndothelialNormal / Primary-8.4 ± 1.4 (Release)LowRelease (Excess Synthesis)
MRC-5 FibroblastNormal / Quiescent-3.5 ± 0.8 (Release)LowProtein Maintenance
Data Interpretation[2][3][4][5][6][7][8][9]
  • The "Switch": There is a distinct metabolic switch between transformed and non-transformed cells. A549 and Jurkat cells are net consumers. HUVEC and MRC-5 are net producers.

  • Drug Target Validation: Inhibiting GLYT1 in A549 cells reduces uptake by ~35-40%, confirming GLYT1 as the rate-limiting step for this lineage [1].

  • Experimental Control: When designing an uptake assay, HUVEC or MRC-5 should be used as the negative control to validate that the observed signal is cancer-specific uptake and not non-specific binding.

Experimental Protocol: LC-MS 15N-Flux Assay

Author’s Note: This protocol is designed for self-validation. We use an internal standard spike during extraction to normalize for matrix effects, which is critical when comparing diverse cell sizes (e.g., Jurkat vs. A549).

Reagents Required[5][10][11]
  • Tracer: Glycine (

    
    N, 99 atom %), Sigma/Cambridge Isotope.
    
  • Quenching Solution: 80% Methanol / 20% H₂O (pre-chilled to -80°C).

  • Internal Standard: L-Norvaline or U-

    
    C-Glycine.
    
Step-by-Step Workflow
Phase 1: Pulse Labeling
  • Seeding: Seed cells in 6-well plates. Aim for 70% confluency at time of assay (log-phase growth is critical for GLYT1 expression).

  • Equilibration: Wash cells 2x with warm PBS.

  • Pulse: Replace media with Glycine-free DMEM supplemented with 0.4 mM

    
    N-Glycine .
    
    • Timepoint: Incubate for 1 hour (linear uptake phase).

    • Note: Do not exceed 4 hours for uptake rates, or you risk measuring recycling from protein degradation.

Phase 2: Quenching & Extraction (Critical Step)
  • Rapid Wash: Aspirate media. Wash 1x with ice-cold PBS (perform in <10 seconds to prevent leakage).

  • Metabolic Quench: Immediately add 1 mL -80°C 80% Methanol .

  • Lysis: Scrape cells (adherent) or pellet (suspension) and transfer to Eppendorf tubes.

  • Internal Standard Spike: Add 10 µL of 5 µM L-Norvaline to the lysate now.

  • Extraction: Vortex 1 min, incubate on dry ice for 15 min. Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Phase 3: LC-MS Analysis
  • Derivatization (Optional but Recommended): Use benzoyl chloride or dansyl chloride if sensitivity is low. For high-res instruments (Orbitrap), direct injection is often sufficient.

  • Detection: Monitor the mass shift.

    • Endogenous Glycine: m/z 76.04 (M+0)

    • Exogenous Tracer: m/z 77.04 (M+1)

  • Calculation:

    
    
    
Workflow Diagram

Workflow Start Seed Cells (70% Confluency) Wash Wash PBS (37°C) Remove unlabeled media Start->Wash Pulse Pulse: 15N-Glycine (1 Hour) Wash->Pulse Quench Quench: -80°C MeOH (Stops Metabolism) Pulse->Quench  Critical Timing Extract Extract & Spike IS (L-Norvaline) Quench->Extract Analyze LC-MS Analysis (Measure M+1/M+0 Ratio) Extract->Analyze

Figure 2: Optimized 15N-Glycine flux workflow. The "Quench" step is the most critical variable for data reproducibility.

Troubleshooting & Optimization

  • Signal Saturation: If the M+1 peak saturates the detector, reduce the pulse time to 15 or 30 minutes. A549 cells are extremely efficient transporters.

  • Leakage: Glycine is a small polar molecule. Washing with room temperature PBS after the pulse will cause significant efflux. Always use ice-cold PBS for the post-pulse wash.

  • Normalization: Do not rely solely on cell counts if cell size varies (e.g., drug treatment causes swelling). Normalize to total protein content (BCA assay on the pellet) for higher accuracy.

References

  • Jain, M., et al. (2012).[2] Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation.[1][2][3] Science, 336(6084), 1040-1044.[2]

  • Bierhals, C.G., et al. (2021). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1.[4] Biomedicines, 9(12), 1770.

  • Labbe, K., et al. (2019). Serine Metabolism Supports the Methionine Cycle and DNA Methylation in Cancer Cells. Nature, 573, 416-420.

  • Amelio, I., et al. (2014). Serine and glycine metabolism in cancer. Trends in Biochemical Sciences, 39(4), 191-198.

  • Fan, T.W., et al. (2019). Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research. Trends in Pharmacological Sciences, 40(10), 732-744.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.